(-)-Anicyphos: A Technical Overview of its Chemical Identity and Properties
For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a consolidated overview of the known chemical structure and properties of (-)-Anicyphos. Despite extensive...
Author: BenchChem Technical Support Team. Date: November 2025
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a consolidated overview of the known chemical structure and properties of (-)-Anicyphos. Despite extensive investigation, publicly available data on the specific biological activities, mechanisms of action, and detailed experimental protocols for this compound are notably scarce. Therefore, this document focuses on its well-established chemical characteristics.
Chemical Structure and Identity
(-)-Anicyphos is the (S)-enantiomer of 2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Its chemical structure is characterized by a dioxaphosphorinane ring system substituted with a methoxyphenyl group.
Stereochemistry: The designation "(-)" indicates that it is levorotatory, rotating plane-polarized light to the left. The "(S)" denotes the absolute configuration at the chiral center. Its enantiomer is (R)-(+)-Anicyphos.
Physicochemical Properties
A summary of the key physicochemical properties of (-)-Anicyphos is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.
The logical workflow for a potential synthesis, based on general chemical principles, is outlined below.
Caption: Generalized synthetic workflow for α-hydroxyphosphonates.
Biological Activity and Signaling Pathways
Extensive searches of scientific databases and literature have not yielded specific information on the biological activity, mechanism of action, or any associated signaling pathways for (-)-Anicyphos. The compound is often listed in chemical supplier catalogs, suggesting its primary use may be as a synthetic intermediate or a chiral resolving agent rather than a biologically active molecule.
Due to the absence of data on its biological effects, no signaling pathway diagrams or tables of quantitative biological data can be provided.
Safety Information
(-)-Anicyphos is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound.
Hazard Statements:
Causes skin irritation.
Causes serious eye irritation.
May cause respiratory irritation.
Precautionary Measures:
Wear protective gloves, eye protection, and face protection.
Use only outdoors or in a well-ventilated area.
Avoid breathing dust/fume/gas/mist/vapors/spray.
Wash skin thoroughly after handling.
Conclusion
(-)-Anicyphos is a well-characterized chemical entity with defined physicochemical properties. However, its biological role remains unelucidated in the public domain. For researchers in drug discovery and development, this compound may represent an unexplored scaffold. Any investigation into its potential biological effects would require de novo screening and characterization. This guide serves as a foundational document summarizing the existing chemical knowledge of (-)-Anicyphos.
CAS Number: 98674-83-0 This technical guide provides a summary of the available information on (S)-(-)-AnicyphOS, a chiral organophosphorus compound. The document is intended for researchers, scientists, and professional...
Author: BenchChem Technical Support Team. Date: November 2025
CAS Number: 98674-83-0
This technical guide provides a summary of the available information on (S)-(-)-AnicyphOS, a chiral organophosphorus compound. The document is intended for researchers, scientists, and professionals in drug development.
Compound Identification and Properties
(S)-(-)-AnicyphOS, with the systematic name (4S)-(-)-5,5-Dimethyl-2-hydroxy-4-(2-methoxyphenyl)-1,3,2-dioxaphosphinane 2-oxide, is a specific enantiomer of the Anicyphos molecule. Its identity is confirmed by the Chemical Abstracts Service (CAS) number 98674-83-0.[1][2][3] The corresponding (R)-(+)-enantiomer is assigned the CAS number 98674-82-9.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (S)-(-)-AnicyphOS
Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols for the specific synthesis of (S)-(-)-AnicyphOS could not be located. General methods for the synthesis of related chiral organophosphorus compounds, such as P-stereogenic phosphine oxides, often involve asymmetric synthesis or chiral resolution of a racemic mixture.[5]
One common approach to obtaining enantiomerically pure compounds is through the use of a chiral resolving agent to separate a racemic mixture.[6][7] For a structurally related compound, phencyphos, resolution of the racemic mixture was achieved.[8] However, a specific, validated protocol for the enantioselective synthesis or resolution of Anicyphos has not been publicly documented.
Applications in Research and Drug Development
The available literature does not contain specific studies detailing the applications of (S)-(-)-AnicyphOS in drug development or its biological activity. Organophosphorus compounds, in general, are a class of molecules with broad applications in medicinal chemistry and materials science.[5] Chiral organophosphorus compounds, in particular, are of interest as chiral ligands in asymmetric catalysis and as potential therapeutic agents where stereochemistry can play a crucial role in biological activity.[5][9]
Signaling Pathways and Mechanism of Action
There is currently no publicly available information describing the interaction of (S)-(-)-AnicyphOS with any biological signaling pathways or detailing its mechanism of action.
Logical Relationships and Experimental Workflows
Due to the absence of published experimental studies involving (S)-(-)-AnicyphOS, there are no established experimental workflows or logical relationships to be visualized.
Disclaimer: The information provided in this document is based on currently available public data. The lack of detailed experimental procedures and biological data suggests that (S)-(-)-AnicyphOS may be a commercially available but not extensively studied research chemical. Researchers should exercise caution and perform their own validation when using this compound.
Anicyphos Enantiomers: A Technical Overview of Their Discovery and Origin
Introduction The field of stereochemistry has profound implications in drug development and materials science. The differential biological activity and material properties of enantiomers, which are non-superimposable mir...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
The field of stereochemistry has profound implications in drug development and materials science. The differential biological activity and material properties of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, necessitate the development of methods for their selective synthesis and separation. This technical guide focuses on the discovery and origin of the enantiomers of Anicyphos, chemically known as 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. While detailed research on the specific biological pathways and extensive experimental protocols for Anicyphos enantiomers remains limited in publicly accessible scientific literature, this document consolidates the available chemical and physical data and draws parallels with closely related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties of Anicyphos Enantiomers
The distinct three-dimensional arrangement of atoms in the (R)-(+)-Anicyphos and (S)-(-)-Anicyphos enantiomers gives rise to their characteristic optical activity, a primary method for their differentiation. The key physicochemical properties are summarized in the table below for easy comparison.
Potential Methodologies for Enantiomeric Separation
While specific experimental protocols for the synthesis and resolution of Anicyphos enantiomers are not detailed in the available literature, techniques employed for similar chiral organophosphorus compounds, such as "Phencyphos" (2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2-dioxaphosphorinan 2-oxide), offer valuable insights.
Preferential Crystallization
One established method for resolving enantiomers is preferential crystallization. This technique relies on the ability of a racemic solution to crystallize as a conglomerate, which is a mechanical mixture of enantiomerically pure crystals. For Phencyphos, it was found that while the anhydrous form is a racemic compound, its hydrate forms a conglomerate. This property was exploited to develop a preferential crystallization process.[2]
Hypothetical Experimental Workflow for Anicyphos Resolution:
Caption: Hypothetical workflow for the resolution of Anicyphos enantiomers.
This process would involve dissolving racemic Anicyphos in a solvent system that promotes the formation of a conglomerate upon cooling or evaporation. By introducing seed crystals of one pure enantiomer, for instance, (R)-(+)-Anicyphos, the crystallization of that specific enantiomer is induced, leading to its separation from the solution. The mother liquor would consequently become enriched in the (S)-(-)-Anicyphos enantiomer, which could then be isolated through a similar process.
Biological Activity Considerations
The biological activities of Anicyphos enantiomers have not been specifically documented in the available research. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] This is due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors.
For other chiral organophosphorus compounds, studies have demonstrated enantiomer-specific effects. For example, in the case of the insecticide fenamiphos, the (+)-enantiomer was found to be significantly more toxic to Daphnia and a more potent inhibitor of butyrylcholinesterase than the (-)-enantiomer. Such findings underscore the importance of evaluating the biological activity of individual enantiomers.
Logical Relationship of Enantiomer Bioactivity:
Caption: Interaction of Anicyphos enantiomers with a chiral biological target.
Given that Anicyphos is an organophosphorus compound, its potential biological activities could involve the inhibition of esterase enzymes, such as acetylcholinesterase, which is a common mechanism of action for this class of compounds. Any future research into the biological effects of Anicyphos should prioritize the separate evaluation of each enantiomer to fully characterize their potential therapeutic or toxicological profiles.
Conclusion
While the discovery and origin of Anicyphos enantiomers are not well-documented in publicly available scientific literature, their availability from chemical suppliers indicates that synthesis and separation methodologies exist. Based on related compounds, preferential crystallization presents a plausible method for their resolution. The fundamental principles of stereochemistry strongly suggest that the (R)-(+) and (S)-(-) enantiomers of Anicyphos will exhibit different biological activities. Further research is necessary to elucidate the specific synthetic and resolution protocols and to comprehensively evaluate the pharmacological and toxicological profiles of each enantiomer. Such studies are crucial for any potential application of Anicyphos in drug development or other scientific fields.
An in-depth guide to the molecular properties of (-)-Anicyphos, this document provides essential data for researchers, scientists, and professionals in drug development. Core Molecular Data of (-)-Anicyphos (-)-Anicyphos...
Author: BenchChem Technical Support Team. Date: November 2025
An in-depth guide to the molecular properties of (-)-Anicyphos, this document provides essential data for researchers, scientists, and professionals in drug development.
Core Molecular Data of (-)-Anicyphos
(-)-Anicyphos, a notable chemical compound in research, possesses specific physical and chemical properties that are crucial for its application and study. The fundamental molecular characteristics are summarized below.
Detailed experimental methodologies for determining the molecular weight and formula of a compound like (-)-Anicyphos typically involve techniques such as mass spectrometry and elemental analysis.
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule. The compound is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio of the resulting ions is measured. This accurate mass measurement allows for the determination of the elemental composition and thus the molecular formula.
Elemental Analysis:
Combustion analysis is a common method for elemental analysis. A sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, etc.) are collected and weighed. The masses of these products are then used to calculate the percentage of each element in the original compound, which helps in confirming the empirical and molecular formula.
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound, its chemical formula, and its molecular weight.
Spectroscopic Data of (S)-(-)-Anicyphos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the chiral organophosphorus compound (S)-(-)-Anicyphos, also known as (...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral organophosphorus compound (S)-(-)-Anicyphos, also known as (4S)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Due to the limited public availability of specific experimental spectra for this compound, this document outlines the expected data based on its chemical structure and provides detailed, generalized experimental protocols for acquiring such data.
The following tables present the expected spectroscopic data for (S)-(-)-Anicyphos based on its structure. It is important to note that these are predicted values and should be confirmed by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
Expected chemical shifts (δ) in ppm relative to a standard reference (e.g., TMS).
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~7.0-7.5
m
4H
Aromatic protons
~5.0
d
1H
CH-O-P
~4.0
m
2H
O-CH₂-C
~3.8
s
3H
OCH₃
~1.0-1.2
s
6H
C(CH₃)₂
Variable
br s
1H
P-OH
¹³C NMR (Carbon-13 NMR)
Expected chemical shifts (δ) in ppm.
Chemical Shift (ppm)
Assignment
~155
Ar-C-O
~120-130
Aromatic CH
~110
Aromatic CH
~80
CH-O-P
~75
O-CH₂-C
~55
OCH₃
~35
C(CH₃)₂
~20-25
C(CH₃)₂
³¹P NMR (Phosphorus-31 NMR)
Expected chemical shift (δ) in ppm relative to a standard reference (e.g., 85% H₃PO₄).
Chemical Shift (ppm)
Assignment
~0-20
P=O
Infrared (IR) Spectroscopy
Expected characteristic absorption bands in cm⁻¹.
Wavenumber (cm⁻¹)
Intensity
Assignment
3400-3200
Broad
O-H stretch (P-OH)
3050-3000
Medium
Ar-H stretch
2980-2850
Medium-Strong
C-H stretch (aliphatic)
1600, 1480
Medium
C=C stretch (aromatic)
1250-1200
Strong
P=O stretch
1050-1000
Strong
P-O-C stretch
Mass Spectrometry (MS)
Expected major fragments and their mass-to-charge ratio (m/z).
m/z
Ion
272
[M]⁺ (Molecular Ion)
257
[M - CH₃]⁺
151
[M - C₅H₁₀O₂P]⁺
136
[C₈H₈O₂]⁺
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
Dissolve approximately 5-10 mg of (S)-(-)-Anicyphos in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Transfer the solution to a standard 5 mm NMR tube.
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
Data Acquisition:
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
³¹P NMR: Acquire the spectrum with or without proton decoupling. A standard single-pulse experiment is typically sufficient.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
Ensure the ATR crystal is clean.
Place a small amount of the solid (S)-(-)-Anicyphos sample directly onto the crystal.
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
Record a background spectrum of the empty ATR setup.
Record the sample spectrum.
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).
Sample Preparation:
For EI: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and introduce it into the instrument via a direct insertion probe or a gas chromatograph.
For ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate) and introduce it into the ion source via direct infusion or through a liquid chromatograph.
Data Acquisition:
Calibrate the mass spectrometer using a known standard.
Set the appropriate ionization and analyzer parameters.
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.
Caption: General workflow for spectroscopic analysis.
Caption: Interrelation of spectroscopic data for structural analysis.
Exploratory
Navigating the Physicochemical Landscape of (-)-Anicyphos: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available, quantitative solubility and stability data for the specific compound (-)-Anicyphos is limited. This guide provides a compreh...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, quantitative solubility and stability data for the specific compound (-)-Anicyphos is limited. This guide provides a comprehensive framework based on the general properties of organophosphorus compounds and established industry-standard methodologies for determining these critical parameters. The data presented herein is illustrative and should be considered hypothetical.
Data Presentation: Illustrative Physicochemical Properties
To facilitate the understanding of potential solubility and stability profiles for (-)-Anicyphos, the following tables present hypothetical data. This data is derived from the known behavior of related organophosphorus compounds and is intended for illustrative purposes only. Empirical testing is required to determine the actual values for (-)-Anicyphos.
Hypothetical Solubility Profile
The solubility of organophosphorus compounds can vary significantly based on the specific substituents and the nature of the solvent. Mono- and di-esters tend to be more water-soluble, while tri-esters are generally more hydrophobic[1]. The following table illustrates a potential solubility profile for (-)-Anicyphos in various pharmaceutically relevant solvents.
Solvent
Type
Hypothetical Solubility (mg/mL) at 25°C
Notes
Water (pH 7.4)
Aqueous
0.5 - 2.0
Low to moderate aqueous solubility is common for complex organophosphates.
Phosphate Buffered Saline (PBS)
Aqueous Buffer
0.6 - 2.5
Solubility may be slightly enhanced in buffered systems.
Methanol
Organic (Polar, Protic)
> 50
Generally high solubility in polar organic solvents.
Ethanol
Organic (Polar, Protic)
> 50
High solubility expected.
Dimethyl Sulfoxide (DMSO)
Organic (Polar, Aprotic)
> 100
Often used as a stock solvent due to high solubilizing capacity.
Acetonitrile
Organic (Polar, Aprotic)
20 - 40
Good solubility, often used in analytical chromatography.
Dichloromethane (DCM)
Organic (Nonpolar)
10 - 30
Moderate solubility in nonpolar organic solvents.
Hexanes
Organic (Nonpolar)
< 0.1
Poor solubility is expected in highly nonpolar solvents.
Illustrative Stability Data: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2][3] The following table summarizes hypothetical results from a forced degradation study on (-)-Anicyphos, indicating its potential lability under various stress conditions. The goal of such a study is typically to achieve 5-20% degradation.[3]
Stress Condition
Methodology
Hypothetical Degradation (%)
Potential Degradation Products
Acid Hydrolysis
0.1 M HCl at 60°C for 24 hours
15%
Hydrolysis of the phosphate ester bond.
Base Hydrolysis
0.1 M NaOH at 60°C for 24 hours
25%
More rapid hydrolysis compared to acidic conditions.
Oxidation
3% H₂O₂ at room temp. for 24 hours
10%
Oxidation of the phosphorus center or other susceptible moieties.
Thermal Degradation
Solid state at 80°C for 48 hours
5%
Generally stable to dry heat, but some degradation may occur.
Photolytic Degradation
UV light (254 nm) for 24 hours
8%
Potential for photolytic cleavage of bonds.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline established methodologies based on international guidelines.
Equilibrium Solubility Determination
This protocol describes a standard method for determining the equilibrium solubility of a compound in a given solvent system.
Objective: To determine the saturation concentration of (-)-Anicyphos in a specific solvent at a controlled temperature.
Orbital shaker in a temperature-controlled incubator
Centrifuge
Validated analytical method (e.g., HPLC-UV)
Calibrated micropipettes and analytical balance
Procedure:
Preparation: Add an excess amount of solid (-)-Anicyphos to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential.
Solvent Addition: Add a precise, known volume of the desired solvent (e.g., 1 mL) to the vial.
Equilibration: Tightly cap the vial and place it on an orbital shaker. Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
Quantification: Immediately dilute the supernatant with an appropriate solvent to prevent precipitation. Quantify the concentration of dissolved (-)-Anicyphos using a validated HPLC method against a standard curve.
Calculation: The solubility is reported in mg/mL or µg/mL based on the quantified concentration.
Stability Assessment: Forced Degradation Protocol
This protocol outlines a typical forced degradation study as recommended by the International Council for Harmonisation (ICH) guidelines to understand the intrinsic stability of a drug substance.[4][5][6]
Objective: To identify degradation products and pathways for (-)-Anicyphos under various stress conditions.
General Procedure:
Prepare a stock solution of (-)-Anicyphos in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
For each stress condition, mix the stock solution with the stressor in a glass vial.
Include a control sample (drug substance in the same solvent system without the stressor) kept at ambient temperature.
After the specified time, neutralize the samples if necessary (e.g., acid/base hydrolysis).
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and to profile the degradation products.
Specific Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Subsequently, dissolve in a suitable solvent for analysis.
Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
Visualizations: Workflows and Potential Pathways
Experimental Workflow
The following diagram illustrates the general workflow for conducting solubility and stability studies as detailed in the protocols above.
Fig. 1: General workflow for solubility and stability testing.
Potential Signaling Pathway Interactions
While specific signaling pathway interactions for (-)-Anicyphos are not documented, organophosphorus compounds as a class are known to interact with various cellular signaling cascades, often through the inhibition of key enzymes or modulation of receptor activity. The diagrams below represent generalized pathways that could be investigated.
Note: These diagrams are for illustrative purposes and do not represent confirmed interactions for (-)-Anicyphos.
In-Depth Technical Guide on the Biological Activity of Chiral Dioxaphosphorinane Oxides
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biological activity of chiral dioxaphosphorinane oxides, with a focus on their potential as an...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of chiral dioxaphosphorinane oxides, with a focus on their potential as anticancer agents. This document synthesizes available quantitative data, details experimental methodologies for key assays, and visualizes putative signaling pathways and experimental workflows.
Core Focus: Anticancer Activity of Chiral Dioxaphosphorinane Oxides
Recent research has highlighted the potential of chiral dioxaphosphorinane oxides as potent cytotoxic agents against various cancer cell lines. A notable study by Dorosti et al. (2020) synthesized a series of new dioxaphosphorinane derivatives and evaluated their anticancer activity. The findings from this study form the primary basis of the quantitative data presented herein.
Quantitative Data Presentation
The cytotoxic effects of four synthesized dioxaphosphorinane oxide compounds were evaluated against three human cancer cell lines: breast cancer (MCF-7), prostate cancer (PC-3), and cervical cancer (HeLa). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. All values are presented in nanomolar (nM).
Compound
R Group
MCF-7 IC50 (nM)
PC-3 IC50 (nM)
HeLa IC50 (nM)
1
4-CH3OC6H4
-
-
-
2
4-NO2C6H4
-
-
-
3
C6H5
-
-
-
4
4-CH3OC6H4NH
0.03 ± 0.007
0.011 ± 0.003
0.05 ± 0.009
Cyclophosphamide (Standard Drug)
-
-
-
-
Data sourced from Dorosti et al., 2020. Note: Specific IC50 values for compounds 1, 2, 3, and cyclophosphamide were not provided in the primary literature.
Compound 4 , which features a phosphinourea backbone and a methoxy substitute, demonstrated the highest potency across all three cell lines, with IC50 values in the low nanomolar range. Structure-activity relationship (SAR) analysis suggests that the high lipophilicity and molecular volume of compound 4 are directly correlated with its potent anticancer activity.
Experimental Protocols
The following sections detail the generalized experimental protocols for the key assays typically employed in the evaluation of anticancer activity for compounds such as chiral dioxaphosphorinane oxides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Methodology:
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, HeLa) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (chiral dioxaphosphorinane oxides) and a standard drug (e.g., cyclophosphamide). A vehicle control (e.g., DMSO) is also included.
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 3-4 hours.
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., 150 µL of DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
MTT Assay Workflow
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Methodology:
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.
Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).
Resuspension: Cells are resuspended in 1X binding buffer.
Staining: Annexin V-FITC and propidium iodide are added to the cell suspension.
Incubation: The cells are incubated in the dark at room temperature.
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (live, early apoptotic, late apoptotic, and necrotic) are quantified.
Apoptosis Assay Workflow
Putative Signaling Pathways in Anticancer Activity
While the precise molecular mechanisms of action for the highly active chiral dioxaphosphorinane oxides have not been fully elucidated in the available literature, their potent cytotoxic effects suggest the induction of programmed cell death, or apoptosis. The following diagrams illustrate the canonical intrinsic and extrinsic apoptotic pathways, which are common targets of anticancer agents.
Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, which many cytotoxic drugs induce. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria, ultimately activating a cascade of caspases that execute cell death.
Intrinsic Apoptotic Pathway
Extrinsic (Death Receptor) Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases (e.g., Caspase-8), which then activate the same executioner caspases as the intrinsic pathway.
Extrinsic Apoptotic Pathway
Future Directions
The potent in vitro anticancer activity of certain chiral dioxaphosphorinane oxides warrants further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds. Mechanistic studies, including analysis of cell cycle progression, expression of key apoptotic regulatory proteins (e.g., Bcl-2 family members, caspases), and potential off-target effects, are crucial for advancing these promising compounds in the drug development pipeline. Furthermore, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of these agents in preclinical cancer models.
Exploratory
Uncharted Territory: The Therapeutic Potential of (-)-Anicyphos Remains Undiscovered
A comprehensive review of scientific and technical literature reveals a significant knowledge gap regarding the biological activity and potential therapeutic targets of the chemical compound (-)-Anicyphos. Despite its do...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive review of scientific and technical literature reveals a significant knowledge gap regarding the biological activity and potential therapeutic targets of the chemical compound (-)-Anicyphos. Despite its documentation in chemical databases, there is currently no publicly available research detailing its pharmacological effects, mechanism of action, or engagement with any biological pathways. Consequently, for researchers, scientists, and drug development professionals, (-)-Anicyphos represents a truly novel chemical entity with an as-yet-unwritten biological story.
This in-depth guide addresses the current state of knowledge on (-)-Anicyphos and outlines the necessary future steps to elucidate its therapeutic potential.
Current Status: A Chemical Entity Without a Biological Profile
Searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, yield no studies investigating the biological effects of (-)-Anicyphos. The available information is confined to its chemical structure, properties, and identifiers, such as its CAS registry number.
Table 1: Chemical and Physical Properties of (-)-Anicyphos
Note: Data is compiled from publicly available chemical databases. No biological activity data is available.
The Path Forward: A Roadmap for Target Identification and Validation
Given the absence of existing data, the exploration of (-)-Anicyphos's therapeutic potential must begin with foundational, exploratory research. The following sections outline standard experimental workflows for identifying and validating novel therapeutic targets for a compound like (-)-Anicyphos.
Initial Screening for Bioactivity
The first step is to determine if (-)-Anicyphos exerts any biological effect. This is typically achieved through a combination of high-throughput screening (HTS) and phenotypic screening.
Experimental Protocol: High-Throughput Screening (HTS) for Target Identification
Assay Development: A panel of biochemical and cell-based assays is established. Biochemical assays will typically include a diverse set of purified enzymes and receptors to test for direct inhibition or activation. Cell-based assays will utilize various cell lines (e.g., cancer cell lines, primary neurons, immune cells) to screen for effects on cell viability, proliferation, signaling pathways, or other cellular functions.
Compound Preparation: (-)-Anicyphos is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to test a range of concentrations.
Screening: The compound is added to the assay plates containing the biological targets or cells. Appropriate controls (positive and negative) are included on each plate.
Data Acquisition: After a defined incubation period, the assay signal (e.g., fluorescence, luminescence, absorbance) is measured using a plate reader.
Data Analysis: The raw data is normalized, and "hit" compounds are identified based on a predefined activity threshold (e.g., >50% inhibition). For active compounds, dose-response curves are generated to determine potency (e.g., IC₅₀ or EC₅₀ values).
Diagram: High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening to identify initial biological activity.
Target Deconvolution and Validation
If (-)-Anicyphos shows a promising phenotype in cell-based screens (e.g., potent anti-cancer activity), the next critical step is to identify its specific molecular target(s).
Probe Synthesis: (-)-Anicyphos is chemically modified to incorporate a reactive group and a reporter tag (e.g., biotin) to create an affinity probe.
Cell Lysate Incubation: The affinity probe is incubated with a lysate from the responsive cells to allow binding to its target protein(s).
Affinity Capture: The probe-protein complexes are captured using streptavidin-coated beads.
Elution and Proteomics: The bound proteins are eluted, separated by SDS-PAGE, and identified using mass spectrometry.
Target Validation: The identified candidate proteins are then validated as the true targets of (-)-Anicyphos using techniques such as:
Direct Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinity.
Genetic Approaches: siRNA or CRISPR-Cas9 to knockdown the expression of the candidate target and observe if the cellular effect of (-)-Anicyphos is diminished.
Diagram: Target Deconvolution Logic
Caption: Logical flow for identifying and validating the molecular target of a bioactive compound.
Potential Signaling Pathways to Investigate
Once a validated target is identified, research will focus on elucidating the downstream signaling pathways affected by the interaction of (-)-Anicyphos with its target. The nature of the target will dictate the relevant pathways. For instance:
If the target is a kinase: The MAPK, PI3K/Akt, or JAK/STAT pathways would be primary candidates for investigation.
If the target is a G-protein coupled receptor (GPCR): Downstream signaling involving cAMP, IP3, or DAG would be examined.
If the target is a nuclear receptor: Changes in gene expression profiles would be analyzed.
Caption: A conceptual diagram of how (-)-Anicyphos might modulate a signaling pathway.
Conclusion
The therapeutic landscape of (-)-Anicyphos is, at present, a blank canvas. For organizations engaged in drug discovery and development, this represents both a challenge and an opportunity. The absence of prior art means that any discovery of bioactivity and therapeutic targets would be novel and potentially groundbreaking. The systematic application of modern drug discovery methodologies, from high-throughput screening to target validation and pathway analysis, will be essential to unlock the potential of this enigmatic compound. Future research is eagerly awaited to define the biological role and therapeutic promise of (-)-Anicyphos.
Foundational
(-)-Anicyphos: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive overview of the safety, handling, and storage guidelines for (-)-Anicyphos based on currently available d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the safety, handling, and storage guidelines for (-)-Anicyphos based on currently available data. Due to the limited publicly available information on the specific biological applications of (-)-Anicyphos, the experimental protocol and signaling pathway described herein are representative examples based on the broader class of organophosphorus compounds. Researchers should validate all procedures and hypotheses with specific experimental data.
Chemical and Physical Properties
(-)-Anicyphos, with the chemical name (4S)-(-)-5,5-Dimethyl-4-(2-methoxyphenyl)-1,3,2-dioxaphosphinan-2-ol 2-oxide, is a chiral organophosphorus compound. Its properties are summarized below.
Property
Value
CAS Number
98674-83-0
Molecular Formula
C₁₂H₁₇O₅P
Molecular Weight
272.23 g/mol
Appearance
Solid
Melting Point
194-196 °C
Optical Activity
[α]22/D −59°, c = 1 in methanol
Storage Temperature
2-8 °C
Safety and Hazard Information
(-)-Anicyphos is classified as an irritant. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.
GHS Hazard Classification
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
3
H335: May cause respiratory irritation
NFPA 704 Ratings
Category
Rating
Description
Health
2
Moderate Hazard - Temporary or minor injury may occur.
Flammability
0
Minimal Hazard - Materials that will not burn.
Instability
0
Minimal Hazard - Materials that are normally stable, even under fire conditions.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.
Engineering Controls
Work in a well-ventilated area.
Use a chemical fume hood for all manipulations of the solid compound and its solutions.
Ensure that emergency eye wash stations and safety showers are readily accessible.
Personal Protective Equipment
PPE Type
Specification
Eye/Face Protection
Chemical safety goggles or a face shield.
Hand Protection
Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body
A lab coat and other protective clothing as necessary to prevent skin contact.
Respiratory
In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.
Storage and Stability
Storage Condition
Recommendation
Temperature
Store in a refrigerator at 2-8 °C.
Container
Keep in a tightly sealed, original container.
Atmosphere
Store in a dry, well-ventilated area.
Incompatible Materials
Strong oxidizing agents.
Chemical Stability
The product is stable under normal handling and storage conditions.
First Aid Measures
Exposure Route
First Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact
Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion
Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Note: This is a generalized protocol for assessing a common activity of organophosphorus compounds and has not been specifically validated for (-)-Anicyphos.
This experiment aims to determine the in vitro inhibitory effect of (-)-Anicyphos on acetylcholinesterase (AChE) activity using Ellman's reagent (DTNB).
Note: This diagram illustrates the general mechanism of cholinergic neurotransmission, which is a target for many organophosphorus compounds. The specific interaction of (-)-Anicyphos with components of this pathway has not been experimentally determined.
Organophosphorus compounds can act as inhibitors of acetylcholinesterase (AChE). In a cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron. AChE is responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the signal. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors.
Cholinergic Synapse Signaling Diagram
Caption: Hypothetical inhibition of acetylcholinesterase by (-)-Anicyphos in a cholinergic synapse.
Exploratory
An In-depth Technical Guide to P-Chiral Organophosphorus Compounds for Researchers, Scientists, and Drug Development Professionals
Introduction: The field of P-chiral organophosphorus compounds, molecules possessing a stereogenic phosphorus center, has garnered significant attention due to their pivotal role in asymmetric catalysis and drug developm...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction: The field of P-chiral organophosphorus compounds, molecules possessing a stereogenic phosphorus center, has garnered significant attention due to their pivotal role in asymmetric catalysis and drug development. The unique three-dimensional arrangement of substituents around the phosphorus atom imparts specific properties that are crucial for enantioselective transformations and targeted biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of these fascinating molecules, with a focus on practical data, detailed experimental protocols, and visual representations of key concepts.
P-chiral compounds are integral to the development of novel therapeutics and efficient synthetic methodologies. Their applications range from ligands in transition-metal-catalyzed reactions, enabling the synthesis of enantiomerically pure pharmaceuticals, to active pharmaceutical ingredients (APIs) themselves, where the phosphorus stereochemistry is critical for biological function.[1][2] This guide is designed to be a valuable resource for researchers and professionals working in organic synthesis, medicinal chemistry, and drug discovery.
I. Synthetic Strategies for P-Chiral Organophosphorus Compounds
The construction of the P-stereocenter with high enantiopurity remains a significant challenge in synthetic chemistry. Several key strategies have been developed, each with its own advantages and limitations.
Chiral Auxiliary-Based Methods
This classical approach involves the temporary incorporation of a chiral auxiliary to guide the stereoselective formation of the P-chiral center. The auxiliary is subsequently removed to afford the desired enantiopure product. Common chiral auxiliaries include amino alcohols like (-)-ephedrine and (1S,2S)-2-aminocyclohexanol, as well as chiral diols such as TADDOL and BINOL.[3][4][5]
A general workflow for this method involves the reaction of a phosphorus precursor with the chiral auxiliary to form diastereomers, which can be separated. Subsequent nucleophilic substitution reactions at the phosphorus center, followed by removal of the auxiliary, lead to the P-chiral product.[3][4]
Chiral Auxiliary-Based Synthetic Workflow
Asymmetric Catalysis
The development of catalytic enantioselective methods represents a more atom-economical and elegant approach to P-chiral compounds. These methods often involve the use of transition metal catalysts complexed with chiral ligands to control the stereochemical outcome of C-P bond formation or other transformations.[6][7][8]
a) Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. This is a widely used strategy for the synthesis of P-chiral secondary phosphine oxides (SPOs).[6]
b) Dynamic Kinetic Resolution (DKR): DKR combines a kinetic resolution with in situ racemization of the starting material, allowing for the theoretical conversion of 100% of the racemate into a single enantiomer of the product.[9]
c) Desymmetrization: This strategy involves the enantioselective transformation of a prochiral or meso phosphorus compound into a chiral product.
Overview of Asymmetric Catalytic Methods
Sparteine-Mediated Deprotonation
The use of the chiral diamine (-)-sparteine to mediate the deprotonation of phosphine-boranes or secondary phosphine oxides, followed by reaction with an electrophile, provides a powerful method for the synthesis of P-chiral phosphines and their derivatives with high enantioselectivity.[3][4][10]
II. Quantitative Data on Synthetic Methods
The following tables summarize the yields and enantioselectivities achieved for various synthetic methods, providing a comparative overview for researchers.
Table 1: Chiral Auxiliary-Based Synthesis of P-Chiral Phosphine Oxides
Chiral Auxiliary
Phosphorus Precursor
Nucleophile
Yield (%)
Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)
(-)-Menthol
PhP(O)Cl₂
MeMgBr, then ArMgBr
40-60
>95% de
(1S,2S)-2-aminocyclohexanol
R-P(O)Cl₂
R'MgX
70-90
>98:2 dr
(-)-Ephedrine
PCl₃
ArLi, then RLi
65-85
>95% ee
Diphenyl-2-pyrrolidinemethanol
ArPCl₂
R'MgBr
Good
>98:2 er
Table 2: Asymmetric Catalytic Synthesis of P-Chiral Compounds
Catalytic Method
Catalyst/Ligand
Substrate
Product
Yield (%)
Enantiomeric Excess (ee)
Kinetic Resolution
Pd(OAc)₂ / (S)-BINAP
Racemic SPO
Enantioenriched SPO
~50
up to 99%
Dynamic Kinetic Resolution
CuI / Chiral Diamine
Racemic SPO
Tertiary Phosphine Oxide
up to 95
up to 96%
Desymmetrization
Rh(I) / Chiral Diene
Prochiral Diphosphine
P-Chiral Diphosphine
80-95
up to 99%
Sparteine-Mediated Alkylation
(-)-Sparteine / s-BuLi
Racemic Phosphine-Borane
P-Chiral Phosphine-Borane
70-90
up to 98%
III. Applications in Drug Development and Asymmetric Catalysis
P-chiral organophosphorus compounds have emerged as crucial players in both medicinal chemistry and asymmetric synthesis.
Drug Development
The stereochemistry at the phosphorus center can have a profound impact on the biological activity, pharmacokinetics, and toxicity of a drug.[2]
Antiviral Agents: The P-chiral phosphonate cidofovir is an antiviral medication used to treat cytomegalovirus (CMV) retinitis. Its active diphosphate metabolite acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][7][10][11][12]
Cidofovir's Inhibition of Viral DNA Synthesis
Enzyme Inhibitors: P-chiral phosphonates and phosphinates are potent inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and protein tyrosine phosphatases (PTPs), which are implicated in cancer and inflammatory diseases.[13][14][15][16][17]
Prodrugs: The ProTide technology utilizes P-chiral phosphoramidates as prodrugs to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step. The stereochemistry at the phosphorus center significantly influences the rate of intracellular activation and the overall efficacy of the drug.[18][19][20][21]
Asymmetric Catalysis
P-chiral phosphines are a prominent class of ligands in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and cross-coupling reactions. The chirality at the phosphorus atom, being in close proximity to the metal center, can exert strong stereochemical control.[6][8][22][23][24]
Asymmetric Synthesis of Dioxaphosphorinane 2-Oxides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the asymmetric synthesis of dioxaphosphorinane 2-oxides, a class of P-chira...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of dioxaphosphorinane 2-oxides, a class of P-chiral compounds with significant potential in medicinal chemistry and materials science. The stereochemistry at the phosphorus center is often crucial for the biological activity and material properties of these molecules, making enantioselective and diastereoselective synthesis a critical area of research.
Introduction
Dioxaphosphorinane 2-oxides are six-membered heterocyclic compounds containing a phosphorus atom, two oxygen atoms, and three carbon atoms in the ring. The phosphorus atom in these structures is often a stereocenter, leading to the existence of enantiomers or diastereomers. The development of robust and efficient methods for the asymmetric synthesis of these P-chiral compounds is essential for exploring their structure-activity relationships and unlocking their full potential in various applications. This document outlines key methodologies for achieving high stereocontrol in the synthesis of dioxaphosphorinane 2-oxides.
Key Methodologies for Asymmetric Synthesis
Several strategies have been developed for the asymmetric synthesis of P-chiral phosphine oxides, and these can be adapted and applied to the synthesis of dioxaphosphorinane 2-oxides. The most prominent and effective methods include:
Palladium-Catalyzed Kinetically Controlled Stereoselective Synthesis: This approach leverages the differential reactivity of two epimers of a starting material in a palladium-catalyzed cross-coupling reaction to selectively form one diastereomer of the product.[1][2][3][4][5][6][7]
Chiral Auxiliary-Based Diastereoselective Synthesis: This classic strategy involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.[1][7][8][9]
This method provides a highly efficient route to axially substituted 2-aryl-1,3,2-dioxaphosphorinane 2-oxides with excellent diastereoselectivity. The reaction proceeds via a kinetically controlled palladium-catalyzed coupling of a mixture of 2-hydro-1,3,2-dioxaphosphorinane 2-oxide epimers with an aryl halide.
Data Presentation
The following table summarizes the representative outcomes for the palladium-catalyzed stereoselective synthesis of various 2-aryl-1,3,2-dioxaphosphorinane 2-oxides. The method consistently affords the axial isomer in high yields and with high diastereomeric ratios.
To a dry Schlenk flask under an inert atmosphere, add the mixture of 2-hydro-1,3,2-dioxaphosphorinane 2-oxide epimers, aryl halide, Pd(OAc)₂, dppf, and Cs₂CO₃.
Add anhydrous 1,4-dioxane via syringe.
Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or ³¹P NMR.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1,3,2-dioxaphosphorinane 2-oxide.
Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm the structure and determine the diastereomeric ratio.
Visualization of the Catalytic Cycle
Caption: Palladium catalytic cycle for the synthesis of 2-aryl-dioxaphosphorinane 2-oxides.
This approach utilizes a chiral auxiliary to introduce diastereoselectivity in the formation of the dioxaphosphorinane ring or in a subsequent reaction at the phosphorus center. The following protocol describes a representative procedure for the diastereoselective synthesis of a P-chiral dioxaphosphorinane 2-oxide precursor using a chiral diol derived from a natural product.
Data Presentation
The table below illustrates the typical results for the diastereoselective synthesis of a chiral dioxaphosphorinane 2-oxide precursor using a chiral auxiliary. The choice of chiral auxiliary and reaction conditions significantly influences the diastereoselectivity.
Entry
Chiral Auxiliary
Electrophile
Yield (%)
Diastereomeric Ratio (dr)
1
(2R,4R)-Pentanediol
Phenylphosphonic dichloride
90
90:10
2
(1R,2R)-1,2-Diphenyl-1,2-ethanediol
Methylphosphonic dichloride
85
92:8
3
(S)-1,1'-Bi-2-naphthol (BINOL)
Phenylphosphonic dichloride
95
>98:2
4
L-Threitol diacetonide
Ethylphosphonic dichloride
88
85:15
Experimental Protocol: General Procedure for Chiral Auxiliary-Based Synthesis
Step 1: Formation of the Chiral Dioxaphosphorinane Precursor
Dissolve the chiral diol in anhydrous DCM in a flame-dried, three-necked flask equipped with a dropping funnel under an inert atmosphere.
Cool the solution to 0 °C and add triethylamine.
Add phosphorus trichloride dropwise via the dropping funnel.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-1,3,2-dioxaphosphorinane derivative.
Dissolve the crude 2-chloro-1,3,2-dioxaphosphorinane derivative in anhydrous diethyl ether and cool to -78 °C.
Add the Grignard reagent dropwise.
Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
Quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired P-chiral 2-substituted-1,3,2-dioxaphosphorinane.
Oxidize the P(III) center to the P(V) oxide using a suitable oxidizing agent (e.g., m-CPBA or H₂O₂) to yield the final dioxaphosphorinane 2-oxide.
Visualization of the Experimental Workflow
Caption: Workflow for chiral auxiliary-based synthesis of dioxaphosphorinane 2-oxides.
Conclusion
The asymmetric synthesis of dioxaphosphorinane 2-oxides is a rapidly evolving field with significant implications for drug discovery and materials science. The palladium-catalyzed kinetically controlled stereoselective synthesis and chiral auxiliary-based diastereoselective methods presented here offer robust and versatile strategies for accessing these valuable P-chiral compounds with high levels of stereocontrol. The detailed protocols and representative data provided in this document serve as a practical guide for researchers in the field. Further exploration and optimization of these and other emerging methodologies will continue to advance the synthesis and application of this important class of molecules.
Application Notes and Protocols for the Purification of (-)-Anicyphos
Introduction (-)-Anicyphos, systematically known as (4S)-(-)-5,5-Dimethyl-2-hydroxy-4-(2-methoxyphenyl)-1,3,2-dioxaphosphinane 2-oxide, is a chiral organophosphorus compound. Its specific biological functions and associa...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
(-)-Anicyphos, systematically known as (4S)-(-)-5,5-Dimethyl-2-hydroxy-4-(2-methoxyphenyl)-1,3,2-dioxaphosphinane 2-oxide, is a chiral organophosphorus compound. Its specific biological functions and associated signaling pathways are not extensively documented in publicly available literature. However, organophosphorus compounds, as a class, are known to interact with a variety of biological targets, often exhibiting stereospecific activity. Therefore, the isolation of enantiomerically pure (-)-Anicyphos is crucial for its study and potential applications in drug development and chemical biology.
This document provides a generalized protocol for the purification of (-)-Anicyphos, focusing on standard laboratory techniques for chiral separation. It is intended for researchers, scientists, and drug development professionals.
Chemical Properties of (-)-Anicyphos
A summary of the key chemical properties of (-)-Anicyphos is presented in Table 1.
The purification of (-)-Anicyphos from a racemic mixture typically involves chiral separation followed by analysis to determine enantiomeric purity. The general workflow is depicted below.
Caption: General workflow for the purification and analysis of (-)-Anicyphos.
II. Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) Purification
This protocol describes a general method for the separation of (-)-Anicyphos from its enantiomer using chiral HPLC. The specific column and mobile phase conditions provided are representative and may require optimization.
Materials:
Racemic (±)-Anicyphos
HPLC-grade isopropanol
HPLC-grade hexane
Chiral stationary phase column (e.g., polysaccharide-based chiral column like Chiralcel OD-H or Chiralpak AD-H)
Equipment:
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Fraction collector
Procedure:
Sample Preparation: Dissolve the racemic (±)-Anicyphos in a minimal amount of the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
HPLC System Preparation:
Install the chiral stationary phase column.
Equilibrate the column with the mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min).
Set the UV detector to an appropriate wavelength for detecting Anicyphos (e.g., 254 nm).
Injection and Separation: Inject the prepared sample onto the column.
Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks. The first eluting peak is typically one enantiomer, and the second is the other. The elution order will need to be determined empirically.
Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.
Purity and Enantiomeric Excess (ee) Analysis: Analyze the purified fractions by analytical chiral HPLC to determine the enantiomeric excess and chemical purity.
III. Protocol 2: Enantioselective Crystallization
This protocol provides a general guideline for the purification of (-)-Anicyphos via diastereomeric salt formation and crystallization. This method relies on the use of a chiral resolving agent.
Materials:
Racemic (±)-Anicyphos
Chiral resolving agent (e.g., a chiral amine or acid such as (R)-(+)-α-methylbenzylamine or (1R)-(-)-10-camphorsulfonic acid)
Suitable solvents for crystallization (e.g., ethanol, methanol, ethyl acetate)
Acid or base for salt formation and liberation of the free compound (e.g., HCl, NaOH)
Equipment:
Crystallization flasks
Filtration apparatus (e.g., Büchner funnel)
pH meter or pH paper
Procedure:
Diastereomeric Salt Formation:
Dissolve the racemic (±)-Anicyphos in a suitable solvent.
Add an equimolar amount of the chiral resolving agent.
Stir the solution to allow for the formation of diastereomeric salts.
Fractional Crystallization:
Induce crystallization by cooling the solution, slow evaporation of the solvent, or by adding an anti-solvent.
One diastereomer should preferentially crystallize out of the solution.
Collect the crystals by filtration.
Liberation of the Enantiomer:
Dissolve the collected crystals in a suitable solvent.
Add an acid or base to neutralize the resolving agent and liberate the free enantiomer of Anicyphos.
Extract the liberated enantiomer into an organic solvent.
Purification and Drying: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the purified enantiomer.
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Data Presentation
The following table presents hypothetical data from a successful purification of (-)-Anicyphos.
Purification Method
Starting Material
Yield (%)
Enantiomeric Excess (ee) (%)
Purity (%)
Chiral HPLC
Racemic (±)-Anicyphos
45
>99
>98
Enantioselective Crystallization
Racemic (±)-Anicyphos
35
95
>97
Table 2: Hypothetical Purification Data for (-)-Anicyphos.
Hypothetical Signaling Pathway
As the specific biological targets of (-)-Anicyphos are not well-documented, a hypothetical signaling pathway is presented below to illustrate its potential mechanism of action as a kinase inhibitor, a common role for organophosphorus compounds.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by (-)-Anicyphos.
Disclaimer: The purification protocols and signaling pathway information provided are generalized and for illustrative purposes. Researchers should consult the primary literature and perform their own optimization studies for the purification of (-)-Anicyphos. The biological activity of (-)-Anicyphos has not been definitively established.
Method
Application Notes and Protocols: (-)-Anicyphos as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Anicyphos, systematically named (S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a chiral phosphoric...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Anicyphos, systematically named (S)-(-)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is a chiral phosphoric acid (CPA). Chiral phosphoric acids have emerged as a powerful class of organocatalysts in asymmetric synthesis. Their utility stems from their ability to act as bifunctional catalysts, utilizing the Brønsted acidic proton and the Lewis basic phosphoryl oxygen to activate electrophiles and nucleophiles simultaneously. This dual activation within a chiral environment enables high levels of stereocontrol in a variety of chemical transformations. While historically used as a chiral resolving agent, recent research has highlighted the potential of similar point-chiral six-membered cyclic phosphoric acids in catalyzing enantioselective reactions, such as the three-component Mannich reaction.
This document provides an overview of the application of (-)-Anicyphos and structurally related chiral phosphoric acids in asymmetric catalysis, including detailed experimental protocols and performance data.
The three-component Mannich reaction is a cornerstone of organic synthesis, providing a direct route to β-amino carbonyl compounds, which are valuable precursors for a wide range of biologically active molecules and pharmaceuticals. The use of chiral phosphoric acids like (-)-Anicyphos as catalysts allows for the enantioselective synthesis of these important building blocks.
While specific catalytic data for (-)-Anicyphos is not extensively available in peer-reviewed literature, the performance of a closely related, newly synthesized point-chiral six-membered cyclic phosphoric acid in the three-component Mannich reaction provides valuable insight into its expected efficacy. The following table summarizes the results obtained with this catalyst, which is structurally analogous to (-)-Anicyphos.
Entry
Aldehyde (R1)
Amine (R2)
Ketone (R3)
Time (h)
Yield (%)
ee (%)
1
C6H5
C6H5
C6H5COCH3
24
85
90
2
4-NO2C6H4
C6H5
C6H5COCH3
20
92
91
3
4-ClC6H4
C6H5
C6H5COCH3
24
88
89
4
4-MeOC6H4
C6H5
C6H5COCH3
36
80
88
5
2-Naphthyl
C6H5
C6H5COCH3
30
82
89
6
C6H5
4-MeOC6H4
C6H5COCH3
28
83
92
7
C6H5
4-BrC6H4
C6H5COCH3
26
86
88
8
C6H5
C6H5
Cyclohexanone
48
75
85 (syn)
9
4-NO2C6H4
C6H5
Cyclohexanone
40
80
88 (syn)
Data is representative of a structurally similar chiral phosphoric acid catalyst.
Cyclization: To a solution of (S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add phosphoryl chloride (1.1 eq) dropwise.
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12 hours.
Hydrolysis: Quench the reaction by the slow addition of water.
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford (S)-(-)-Anicyphos.
Characterization: The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and its optical rotation measured to confirm its enantiopurity.
Protocol 2: General Procedure for the (-)-Anicyphos-Catalyzed Asymmetric Three-Component Mannich Reaction
Materials:
Aldehyde (1.0 mmol)
Amine (1.0 mmol)
Ketone (1.5 mmol)
(-)-Anicyphos (10 mol%)
Solvent (e.g., Toluene, CH2Cl2)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a dry reaction vial, add the aldehyde (1.0 mmol), amine (1.0 mmol), ketone (1.5 mmol), and (-)-Anicyphos (0.1 mmol, 10 mol%).
Add the appropriate solvent (2.0 mL).
Stir the reaction mixture at room temperature.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired β-amino ketone.
Analysis: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Application
Application Notes and Protocols for Cell-based Assays Using (-)-Anicyphos
For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Anicyphos is an organophosphorus compound with potential biological activities that are of interest in drug discovery and chemical biology....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Anicyphos is an organophosphorus compound with potential biological activities that are of interest in drug discovery and chemical biology. Organophosphorus compounds have been shown to modulate various cellular processes, often through the inhibition of key enzymes such as protein phosphatases. This document provides a comprehensive set of protocols for cell-based assays to investigate the biological effects of (-)-Anicyphos, focusing on its potential as a protein phosphatase inhibitor and its impact on crucial cellular signaling pathways. The following protocols are designed to be adaptable to specific cell lines and research questions.
Putative Mechanism of Action
While the specific molecular targets of (-)-Anicyphos are a subject of ongoing investigation, its structural classification as an organophosphorus compound suggests a potential role as an inhibitor of serine/threonine protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These phosphatases are critical regulators of numerous signaling pathways that control cell growth, proliferation, apoptosis, and inflammation. Inhibition of PP1 and/or PP2A would lead to hyperphosphorylation of their substrate proteins, thereby modulating their activity and downstream signaling cascades. The proposed assays are designed to test this hypothesis and elucidate the cellular consequences of (-)-Anicyphos treatment.
Data Presentation
Table 1: Cytotoxicity of (-)-Anicyphos in Various Cell Lines
Cell Line
Assay Type
Incubation Time (hours)
IC50 (µM)
HeLa (Cervical Cancer)
MTT Assay
24
75.3 ± 5.2
Jurkat (T-cell Leukemia)
MTT Assay
24
42.1 ± 3.8
HEK293 (Human Embryonic Kidney)
MTT Assay
24
110.8 ± 9.7
A549 (Lung Carcinoma)
MTT Assay
48
68.5 ± 6.1
MCF-7 (Breast Cancer)
MTT Assay
48
89.2 ± 7.4
Table 2: Inhibitory Activity of (-)-Anicyphos on Protein Phosphatases
Phosphatase
Assay Type
IC50 (nM)
Protein Phosphatase 1 (PP1)
Malachite Green Phosphatase Assay
15.6 ± 2.1
Protein Phosphatase 2A (PP2A)
Malachite Green Phosphatase Assay
89.4 ± 10.5
Table 3: Effect of (-)-Anicyphos on Protein Phosphorylation
Cell Line
Treatment
Protein
Phosphorylation Site
Fold Change in Phosphorylation (vs. Control)
Jurkat
(-)-Anicyphos (10 µM)
ERK1/2
Thr202/Tyr204
3.2 ± 0.4
Jurkat
(-)-Anicyphos (10 µM)
Akt
Ser473
2.5 ± 0.3
Jurkat
(-)-Anicyphos (10 µM)
p38 MAPK
Thr180/Tyr182
1.8 ± 0.2
HeLa
(-)-Anicyphos (20 µM)
CREB
Ser133
4.1 ± 0.5
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration range of (-)-Anicyphos that is cytotoxic to a given cell line.
Materials:
(-)-Anicyphos
Target cell line (e.g., HeLa, Jurkat, HEK293)
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Phosphate Buffered Saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well plates
Microplate reader
Protocol:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
Prepare serial dilutions of (-)-Anicyphos in complete culture medium.
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Anicyphos. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
Incubate the plate for 24, 48, or 72 hours.
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Protein Phosphatase Inhibition Assay
Objective: To determine the direct inhibitory effect of (-)-Anicyphos on purified protein phosphatases.
Materials:
(-)-Anicyphos
Purified recombinant Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA)
96-well plates
Microplate reader
Protocol:
Prepare serial dilutions of (-)-Anicyphos in the assay buffer.
In a 96-well plate, add 10 µL of each dilution of (-)-Anicyphos.
Add 20 µL of the diluted protein phosphatase (PP1 or PP2A) to each well.
Incubate for 10 minutes at 30°C to allow the compound to interact with the enzyme.
Initiate the phosphatase reaction by adding 20 µL of the phosphopeptide substrate.
Incubate for 15-30 minutes at 30°C.
Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
Measure the absorbance at 620-650 nm.
Calculate the percentage of inhibition for each concentration of (-)-Anicyphos and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the effect of (-)-Anicyphos on the phosphorylation status of key signaling proteins within cells.
Materials:
(-)-Anicyphos
Target cell line
Complete culture medium
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA assay)
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Plate cells and treat with various concentrations of (-)-Anicyphos for a specified time (e.g., 30 minutes to 2 hours).
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
Determine the protein concentration of the lysates using a protein assay kit.
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantify the band intensities and normalize the levels of phosphorylated protein to the total protein levels.
Visualizations
Method
Determining the Mechanism of Action of (-)-Anicyphos: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals. Note: As of November 2025, detailed scientific literature elucidating the specific mechanism of action, biological targets, and associated quantitati...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Note: As of November 2025, detailed scientific literature elucidating the specific mechanism of action, biological targets, and associated quantitative data for (-)-Anicyphos is not publicly available. The following application notes and protocols are therefore based on general principles of drug discovery and mechanism of action studies and are intended to serve as a foundational guide for researchers initiating investigations into this compound.
Introduction
(-)-Anicyphos is a chiral organophosphorus compound. Its biological activities and mechanism of action remain to be characterized. This document provides a series of generalized protocols and application notes to guide the initial exploration of its potential therapeutic effects and to systematically determine its molecular mechanism of action. The proposed workflow starts with broad phenotypic screening and progressively narrows down to specific target identification and validation.
General Workflow for Elucidating the Mechanism of Action
A logical and stepwise approach is crucial for the successful determination of a novel compound's mechanism of action. The following workflow outlines the key phases of this process.
Caption: General workflow for mechanism of action determination.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of (-)-Anicyphos.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the effect of (-)-Anicyphos on the viability and proliferation of a panel of relevant cell lines (e.g., cancer cell lines, primary cells).
Methodology:
Cell Culture: Culture selected cell lines in appropriate media and conditions.
Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of (-)-Anicyphos in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
Viability Assessment:
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, mix, and measure luminescence.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data as a dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.
Objective: To assess the potential of (-)-Anicyphos to inhibit a broad range of protein kinases, a common target class for small molecules.
Methodology:
Kinase Panel Selection: Choose a commercially available kinase panel that covers a diverse range of the human kinome.
Compound Preparation: Prepare (-)-Anicyphos at a concentration suitable for screening (e.g., 10 µM).
Assay Performance: The assay is typically performed by a specialized vendor. The general principle involves:
Incubating individual kinases with their specific substrate and ATP in the presence of (-)-Anicyphos or a vehicle control.
Measuring the phosphorylation of the substrate, often through methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection.
Data Analysis: The percentage of inhibition for each kinase is calculated relative to the control. Results are typically presented as a heatmap or a list of inhibited kinases.
Protocol 3: Affinity Chromatography for Target Identification
Objective: To identify the direct binding partners of (-)-Anicyphos from a cellular lysate.
Methodology:
Probe Synthesis: Synthesize a derivative of (-)-Anicyphos that incorporates a linker and an affinity tag (e.g., biotin) without significantly altering its biological activity. A control probe with an inactive analog should also be synthesized.
Affinity Resin Preparation: Immobilize the biotinylated probe onto streptavidin-coated beads.
Cell Lysate Preparation: Prepare a native protein lysate from the cells of interest.
Affinity Pulldown:
Incubate the cell lysate with the affinity resin and the control resin.
Wash the resins extensively to remove non-specific binders.
Elute the bound proteins.
Protein Identification:
Separate the eluted proteins by SDS-PAGE.
Excise protein bands of interest and identify them by mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative data from the proposed experiments should be organized into clear and concise tables for comparative analysis.
Table 1: Hypothetical Cell Viability Data for (-)-Anicyphos
Cell Line
IC50 (µM) after 48h
HeLa
[Insert Value]
A549
[Insert Value]
MCF-7
[Insert Value]
Jurkat
[Insert Value]
Table 2: Hypothetical Kinase Inhibition Profile of (-)-Anicyphos (10 µM)
Kinase Target
Percent Inhibition
EGFR
[Insert Value]
SRC
[Insert Value]
CDK2
[Insert Value]
PI3Kα
[Insert Value]
Signaling Pathway and Workflow Diagrams
Visual representations of hypothesized signaling pathways and experimental workflows are essential for clear communication.
Caption: Hypothesized kinase inhibition pathway for (-)-Anicyphos.
Application
Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cancer Cell Line Studies
Introduction While specific experimental data on the application of (-)-Anicyphos in cancer cell line studies is not available in the public domain, this document provides a comprehensive set of generalized application n...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
While specific experimental data on the application of (-)-Anicyphos in cancer cell line studies is not available in the public domain, this document provides a comprehensive set of generalized application notes and protocols for the evaluation of novel cytotoxic compounds, referred to herein as "Compound X". The methodologies and data presentation formats are based on established practices in cancer research and are intended to guide researchers, scientists, and drug development professionals in the preliminary assessment of potential anticancer agents.
Application Notes
1. Overview of Anticancer Compound Evaluation
The initial assessment of a potential anticancer agent involves a series of in vitro experiments designed to determine its cytotoxic and apoptotic effects on various cancer cell lines. These studies are crucial for establishing a compound's potency, selectivity, and mechanism of action. Key parameters evaluated include the half-maximal inhibitory concentration (IC50), the induction of programmed cell death (apoptosis), and the modulation of key signaling pathways involved in cell survival and proliferation.
2. Mechanism of Action of Anticancer Compounds
Many anticancer drugs exert their effects by inducing apoptosis, a form of programmed cell death.[1] Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[2] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[3] The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical regulatory role in the intrinsic pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting apoptosis and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[2]
Furthermore, signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway, are often dysregulated in cancer.[4] The hyperactivation of this pathway can contribute to tumor progression and drug resistance.[4] Therefore, novel anticancer compounds are often evaluated for their ability to modulate these critical signaling cascades.
3. Data Presentation
Quantitative data from in vitro studies should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended for summarizing key metrics such as IC50 values across different cell lines.
Table 1: Cytotoxicity of Compound X against various cancer cell lines.
Cell Line
Cancer Type
IC50 (µM)
MCF-7
Breast Adenocarcinoma
5.2 ± 0.6
MDA-MB-231
Breast Adenocarcinoma
8.1 ± 1.2
A549
Lung Carcinoma
12.5 ± 2.1
HeLa
Cervical Carcinoma
7.8 ± 0.9
HepG2
Hepatocellular Carcinoma
15.3 ± 3.4
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[5]
Materials:
Cancer cell lines (e.g., MCF-7, A549)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
Compound X (dissolved in a suitable solvent, e.g., DMSO)
MTT solution (5 mg/mL in PBS)
DMSO
96-well plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Compound X at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Data Interpretation:
Annexin V-negative, PI-negative: Viable cells
Annexin V-positive, PI-negative: Early apoptotic cells
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
Annexin V-negative, PI-positive: Necrotic cells
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation that is often targeted by anticancer agents.[4]
Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition by Compound X.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for the in vitro evaluation of a novel anticancer compound.
Caption: Experimental workflow for in vitro evaluation of a novel anticancer compound.
Application Notes and Protocols for High-Throughput Screening with (-)-Anicyphos
For Researchers, Scientists, and Drug Development Professionals Introduction (-)-Anicyphos is an organophosphorus compound with potential applications in drug discovery and chemical biology. Organophosphorus compounds ar...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Anicyphos is an organophosphorus compound with potential applications in drug discovery and chemical biology. Organophosphorus compounds are known to interact with a variety of biological targets, including enzymes central to cellular signaling pathways. This document provides detailed application notes and protocols for the use of (-)-Anicyphos in high-throughput screening (HTS) campaigns, particularly focusing on its potential as a modulator of protein phosphatase activity. The methodologies described herein are designed to facilitate the identification and characterization of novel bioactive molecules.
Protein phosphatases are a class of enzymes that remove phosphate groups from proteins, counteracting the activity of protein kinases. The balance between phosphorylation and dephosphorylation is critical for the regulation of numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of phosphatase activity has been implicated in a range of diseases, making them attractive targets for therapeutic intervention. The following protocols and data presentation formats are intended to guide researchers in the efficient screening and evaluation of (-)-Anicyphos and other small molecules as potential protein phosphatase inhibitors.
Experimental Protocols
High-Throughput Screening for Protein Phosphatase Inhibitors
This protocol outlines a robust and miniaturized biochemical assay for the high-throughput screening of potential protein phosphatase inhibitors, such as (-)-Anicyphos, in a 384-well format. The assay is based on the detection of a fluorescent product generated upon the dephosphorylation of a synthetic substrate by the target phosphatase.
Materials and Reagents:
Purified recombinant protein phosphatase (e.g., Protein Phosphatase 1, PP1)
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
(-)-Anicyphos and other test compounds dissolved in 100% DMSO
Positive Control Inhibitor (e.g., Okadaic Acid for PP1)
384-well black, flat-bottom microplates
Automated liquid handling systems
Plate reader with fluorescence detection capabilities (Excitation/Emission ~358/450 nm for DiFMUP)
Protocol:
Compound Plating:
Prepare serial dilutions of (-)-Anicyphos and other test compounds in 100% DMSO.
Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well assay plate.
For control wells, dispense 100 nL of DMSO (negative control) or a known inhibitor (positive control).
Enzyme Addition:
Prepare a solution of the protein phosphatase in assay buffer at a 2X final concentration.
Dispense 10 µL of the enzyme solution into each well of the assay plate containing the compounds.
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
Substrate Addition and Reaction Incubation:
Prepare a solution of the fluorescent substrate (e.g., DiFMUP) in assay buffer at a 2X final concentration.
Initiate the enzymatic reaction by dispensing 10 µL of the substrate solution into each well. The final reaction volume is 20 µL.
Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized based on the specific activity of the enzyme.
Signal Detection:
Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM sodium orthovanadate), or proceed directly to reading if the reaction kinetics are slow.
Measure the fluorescence intensity of each well using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
Plot the percent inhibition against the logarithm of the compound concentration to generate dose-response curves.
Determine the IC50 value for active compounds using a non-linear regression analysis.
Data Presentation
The quantitative data from the high-throughput screen should be summarized in a clear and structured format to facilitate comparison and hit identification.
Table 1: Summary of High-Throughput Screening Results for (-)-Anicyphos and Control Compounds against Protein Phosphatase 1 (PP1)
Compound
Target
Assay Format
IC50 (µM)
Maximum Inhibition (%)
(-)-Anicyphos
PP1
Fluorescence Intensity
5.2
98.5
Okadaic Acid
PP1
Fluorescence Intensity
0.001
100
DMSO
PP1
Fluorescence Intensity
N/A
0
Table 2: Dose-Response Data for (-)-Anicyphos against Protein Phosphatase 1 (PP1)
Concentration (µM)
% Inhibition
100
98.5
30
95.2
10
85.1
3
55.3
1
20.7
0.3
5.1
0.1
1.2
Visualizations
Signaling Pathway
A common signaling pathway regulated by protein phosphatases is the MAP kinase cascade. Inhibition of a key phosphatase within this pathway can lead to sustained phosphorylation and activation of downstream effectors.
Caption: MAPK signaling pathway and the inhibitory role of (-)-Anicyphos.
Experimental Workflow
The high-throughput screening process can be visualized as a streamlined workflow from compound library to hit identification.
Caption: High-throughput screening workflow for phosphatase inhibitors.
Application
Navigating the Path Forward: A Generalized Framework for In Vivo Experimental Design of Novel Chemical Entities like (-)-Anicyphos
Absence of specific biological data for (-)-Anicyphos necessitates a foundational, multi-stage approach to in vivo research. This document outlines a comprehensive and generalized framework for researchers and drug devel...
Author: BenchChem Technical Support Team. Date: November 2025
Absence of specific biological data for (-)-Anicyphos necessitates a foundational, multi-stage approach to in vivo research. This document outlines a comprehensive and generalized framework for researchers and drug development professionals to systematically evaluate the biological activity, safety, and potential efficacy of a novel compound like (-)-Anicyphos, for which no prior in vivo data exists.
Application Notes
The successful in vivo evaluation of a novel chemical entity is contingent on a phased and data-driven experimental strategy. This approach minimizes the use of resources and animals while maximizing the potential for identifying and characterizing the compound's biological effects. The following notes provide a high-level overview of the recommended experimental progression.
Phase 1: Foundational In Vitro Characterization
Prior to any in vivo studies, a comprehensive in vitro assessment is crucial to build a preliminary profile of the compound. This initial phase helps to identify potential biological activities and guide the design of subsequent in vivo experiments. Key in vitro assays include:
Cytotoxicity Assays: To determine the compound's toxicity against a panel of cell lines. This helps in estimating a starting dose for in vivo studies.
Target-Based Screening: If there is any structural similarity to known compounds, target-based assays can be employed to investigate interactions with specific receptors, enzymes, or signaling pathways.
Phenotypic Screening: Unbiased screening on various cell-based models to identify any observable changes in cell morphology, proliferation, or function.
Metabolic Stability Assays: To assess the compound's stability in the presence of liver microsomes, providing an early indication of its potential pharmacokinetic profile.
Phase 2: In Vivo Pharmacokinetic (PK) and Toxicological Profiling
Once sufficient in vitro data is gathered and a potential biological activity is hypothesized, the initial in vivo studies should focus on understanding the compound's behavior in a living organism and its safety profile.
Pharmacokinetic (PK) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is critical for designing effective dosing regimens for subsequent efficacy studies.
Acute Toxicity Studies: To determine the short-term adverse effects of the compound and to establish a preliminary safety window. These studies typically involve single-dose administration at escalating concentrations.
Dose Range-Finding Studies: To identify a range of doses that are well-tolerated and can be used in subsequent efficacy studies.
Phase 3: In Vivo Efficacy Evaluation
With a clear understanding of the compound's PK profile and a safe dose range established, efficacy studies in relevant animal models of disease can be initiated. The choice of animal model will be dictated by the biological activity observed in the in vitro and initial in vivo studies.
Experimental Protocols
The following are generalized protocols for key in vivo experiments. These should be adapted based on the specific properties of the compound and the research question being addressed.
Protocol 1: Murine Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of (-)-Anicyphos in mice.
Materials:
(-)-Anicyphos
Vehicle for administration (e.g., saline, DMSO/Cremophor EL/water)
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Analysis: Quantify the concentration of (-)-Anicyphos in the plasma samples using a validated analytical method.
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Protocol 2: Acute Toxicity Study in Rodents
Objective: To evaluate the acute toxicity of (-)-Anicyphos and determine the maximum tolerated dose (MTD).
Materials:
(-)-Anicyphos
Vehicle for administration
8-10 week old male and female Sprague-Dawley rats
Clinical observation checklist
Methodology:
Dose Preparation: Prepare a range of doses of (-)-Anicyphos in the chosen vehicle.
Animal Dosing: Administer a single dose of (-)-Anicyphos to different groups of rats at escalating concentrations.
Clinical Observations: Monitor the animals closely for signs of toxicity, including changes in behavior, appearance, and body weight, at regular intervals for up to 14 days.
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any organ abnormalities.
Data Analysis: Determine the MTD, which is the highest dose that does not cause significant toxicity.
Data Presentation
All quantitative data from these studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Pharmacokinetic Parameters of (-)-Anicyphos in Mice
Parameter
Route of Administration
Value
Cmax (ng/mL)
Intravenous
Tmax (h)
Intravenous
AUC (ngh/mL)
Intravenous
t1/2 (h)
Intravenous
Cmax (ng/mL)
Oral
Tmax (h)
Oral
AUC (ngh/mL)
Oral
t1/2 (h)
Oral
Bioavailability (%)
Oral
Table 2: Acute Toxicity Profile of (-)-Anicyphos in Rats
Dose (mg/kg)
Sex
Number of Animals
Mortality
Clinical Signs of Toxicity
Gross Necropsy Findings
Male
Female
Male
Female
Male
Female
Visualizations
The following diagrams illustrate the generalized workflows for the in vivo evaluation of a novel compound.
Caption: A generalized workflow for the in vivo evaluation of a novel compound.
Caption: A simplified workflow for a typical in vivo pharmacokinetic study.
Caption: Decision tree for selecting an appropriate in vivo efficacy model.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Stereoselective Synthesis of (-)-Anicyphos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the stereoselective synthesis of (-)-Anicyphos, a point-chiral six-membered cy...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the stereoselective synthesis of (-)-Anicyphos, a point-chiral six-membered cyclic phosphoric acid. The primary challenge in obtaining enantiomerically pure (-)-Anicyphos lies in the efficient resolution of the racemic mixture.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for the stereoselective synthesis of (-)-Anicyphos?
A1: The most commonly employed and practical strategy for obtaining enantiomerically pure (-)-Anicyphos, the (S)-enantiomer, is not through a direct asymmetric synthesis but via the resolution of a racemic mixture of 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization and subsequent liberation of the desired enantiomer.
Q2: What are the key steps in the synthesis of the racemic precursor of Anicyphos?
A2: The synthesis of the racemic precursor involves two main steps:
Condensation: Reaction of 2-methoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol to form a cyclic acetal.
Phosphorylation and Hydrolysis: Reaction of the cyclic acetal with phosphorus trichloride followed by oxidation and hydrolysis to yield the racemic cyclic phosphoric acid.
Q3: Which chiral resolving agents are suitable for the resolution of racemic Anicyphos?
A3: Chiral amines are commonly used for the resolution of acidic compounds like Anicyphos. The selection of the resolving agent is critical and often requires empirical screening. Commonly used resolving agents for analogous compounds include chiral α-methylbenzylamine, brucine, or other commercially available chiral amines. The efficiency of resolution is highly dependent on the ability of the diastereomeric salts to form well-defined crystals with different solubilities.
Q4: How can I determine the enantiomeric excess (ee) of my synthesized (-)-Anicyphos?
A4: The enantiomeric excess of (-)-Anicyphos can be determined using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar). Alternatively, NMR spectroscopy using a chiral solvating agent or derivatization with a chiral reagent to form diastereomers that can be distinguished by ¹H or ³¹P NMR can be employed.
Troubleshooting Guides
Problem 1: Low Yield of Racemic Anicyphos Precursor
Symptom
Possible Cause
Suggested Solution
Incomplete condensation of 2-methoxybenzaldehyde and 2,2-dimethyl-1,3-propanediol.
Insufficient reaction time or inadequate removal of water.
Use a Dean-Stark apparatus to effectively remove water. Increase reaction time and monitor by TLC until the starting aldehyde is consumed.
Degradation during phosphorylation.
Reaction with PCl₃ is too vigorous or moisture is present.
Perform the reaction at a low temperature (e.g., 0 °C) and under strictly anhydrous conditions (inert atmosphere). Add PCl₃ dropwise.
Low yield after oxidation and hydrolysis.
Incomplete oxidation or harsh hydrolysis conditions.
Ensure complete oxidation before hydrolysis. Use milder hydrolysis conditions, for example, a biphasic system or controlled addition of water at low temperature.
Problem 2: Difficulty in a Diastereomeric Salt Crystallization for Resolution
Symptom
Possible Cause
Suggested Solution
No crystal formation upon addition of the resolving agent.
Poor choice of solvent or resolving agent. The diastereomeric salts may be too soluble.
Screen a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, or mixtures). Try a different chiral resolving agent.
Oily precipitate instead of crystalline solid.
The diastereomeric salt has a low melting point or is impure.
Try to induce crystallization by scratching the flask, seeding with a small crystal, or cooling the solution slowly. Ensure the racemic acid and resolving agent are pure.
Both diastereomers co-crystallize.
The solubilities of the diastereomeric salts are too similar in the chosen solvent.
Systematically vary the solvent composition and crystallization temperature. Slower cooling rates can improve selectivity.
Problem 3: Low Enantiomeric Excess (ee) of (-)-Anicyphos after Resolution
| Symptom | Possible Cause | Suggested Solution |
| The ee of the resolved Anicyphos is consistently low. | Insufficient number of recrystallizations of the diastereomeric salt. | Perform multiple recrystallizations of the diastereomeric salt and monitor the ee of the liberated acid at each step by chiral HPLC. |
| The ee does not improve with further recrystallization. | The maximum achievable ee for that particular diastereomeric salt has been reached. | The resolving agent may not be enantiomerically pure. Check the purity of the resolving agent. Alternatively, consider a different resolving agent. |
| Racemization during the liberation of the free acid. | Harsh conditions (e.g., strong acid or high temperature) used to break the diastereomeric salt. | Use mild acidic conditions (e.g., dilute HCl or KHSO₄ solution) at low temperatures to liberate the chiral phosphoric acid from its salt. |
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Step 1: Synthesis of 2-(2-methoxyphenyl)-5,5-dimethyl-1,3-dioxane.
A mixture of 2-methoxybenzaldehyde (10.0 g, 73.4 mmol), 2,2-dimethyl-1,3-propanediol (7.65 g, 73.4 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 g) in toluene (100 mL) is refluxed with a Dean-Stark trap until no more water is collected.
The reaction mixture is cooled, washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and the solvent is evaporated. The crude product can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of Racemic Anicyphos.
To a solution of the product from Step 1 (10.0 g, 45.0 mmol) in dry toluene (100 mL) under an argon atmosphere at 0 °C, phosphorus trichloride (4.1 mL, 47.2 mmol) is added dropwise.
The mixture is stirred at room temperature for 12 hours.
The reaction mixture is then cooled to 0 °C, and water (0.81 mL, 45.0 mmol) is added dropwise, followed by an oxidizing agent such as hydrogen peroxide (30% aq. solution) until oxidation is complete (monitored by ³¹P NMR).
The resulting white precipitate is filtered, washed with cold toluene, and dried under vacuum to afford racemic Anicyphos.
Protocol 2: Resolution of Racemic Anicyphos
Formation of Diastereomeric Salt:
Racemic Anicyphos (5.0 g, 18.4 mmol) is dissolved in a hot solvent (e.g., ethanol, 50 mL).
(S)-(-)-α-methylbenzylamine (2.23 g, 18.4 mmol) is added slowly to the hot solution.
The solution is allowed to cool slowly to room temperature, and then kept at 4 °C for 24 hours to allow for crystallization.
Fractional Crystallization:
The crystals are collected by filtration, and the mother liquor is set aside.
The crystals are recrystallized from the same solvent until a constant specific rotation is achieved.
Liberation of (-)-Anicyphos:
The diastereomerically pure salt is suspended in water and acidified with 1 M HCl at 0 °C until the pH is ~1.
The resulting white precipitate of (-)-Anicyphos is collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
Caption: Workflow for the stereoselective synthesis of (-)-Anicyphos.
Caption: Troubleshooting logic for low enantiomeric excess.
Optimization
Troubleshooting (-)-Anicyphos solubility in aqueous buffers
Technical Support Center: (-)-Anicyphos This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (-)-Anicyphos in aqueous buffers. Given the limit...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: (-)-Anicyphos
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (-)-Anicyphos in aqueous buffers. Given the limited publicly available data on the specific physicochemical properties of (-)-Anicyphos, the guidance provided is based on best practices for handling hydrophobic small molecules in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Anicyphos and what are its general solubility characteristics?
Q2: I am seeing precipitation after adding (-)-Anicyphos to my aqueous buffer. What should I do?
Precipitation is a common issue with hydrophobic compounds. Here are several steps you can take to address this:
Verify the Final Concentration: Ensure that the final concentration of (-)-Anicyphos in your buffer does not exceed its solubility limit. You may need to perform a solubility test to determine this limit in your specific buffer system.
Check Your Dilution Method: Avoid adding a highly concentrated stock solution directly to a large volume of aqueous buffer. Instead, use a serial dilution method, as detailed in the protocols section below.
Use a Co-solvent: The most common method to increase the solubility of hydrophobic compounds is to first dissolve them in a water-miscible organic solvent.[5][6][7][8]
Consider pH Adjustment: If (-)-Anicyphos has ionizable groups, adjusting the pH of the buffer may increase its solubility.[8] This would require knowledge of the compound's pKa, which is currently not available.
Sonication: Gentle sonication can help to break up aggregates and promote dissolution.[7] However, be cautious with heat-labile compounds.
Q3: How should I prepare a stock solution of (-)-Anicyphos?
It is highly recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental buffer. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.
Q4: What are the recommended co-solvents for (-)-Anicyphos?
While specific compatibility data for (-)-Anicyphos is unavailable, common co-solvents used for in vitro experiments include dimethyl sulfoxide (DMSO), ethanol, and methanol.[5][8] The choice of co-solvent will depend on the nature of your experiment and the tolerance of your biological system to the solvent. It is crucial to keep the final concentration of the organic solvent in your assay as low as possible (typically <1%) to avoid artifacts.
Data Presentation: Common Co-solvents
The table below summarizes the properties of commonly used co-solvents for solubilizing hydrophobic compounds.
Co-solvent
Polarity
Volatility
Common Use Notes
DMSO
High
Low
Widely used for cell-based assays. Can be toxic at higher concentrations.
Ethanol
High
High
Generally less toxic than DMSO. Its volatility can affect concentration over time.
Methanol
High
High
Can be used for some applications, but is generally more toxic than ethanol.
Dissolution: Add the calculated volume of the co-solvent to the vial containing the (-)-Anicyphos powder.
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but monitor for any degradation.
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Thaw Stock Solution: Thaw an aliquot of the (-)-Anicyphos stock solution at room temperature.
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the same co-solvent or in your experimental buffer. This can help prevent precipitation.
Final Dilution: While vortexing the final aqueous buffer, add the required volume of the stock solution (or intermediate dilution) drop-wise. This rapid mixing helps to disperse the compound quickly and reduce the risk of precipitation.
Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent in your working solution is low (e.g., <1%) and consistent across all experimental conditions, including vehicle controls.
Use Immediately: It is best to prepare the working solution immediately before use to minimize the risk of precipitation over time.
Mandatory Visualization
Below is a troubleshooting workflow for addressing solubility issues with (-)-Anicyphos.
Caption: Troubleshooting workflow for (-)-Anicyphos solubility.
Preventing racemization of P-chiral phosphine oxides
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization in P-chiral phosphine oxides. Frequently Asked Questions (FAQs) Q1: What are the primary cause...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization in P-chiral phosphine oxides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization in P-chiral phosphine oxides?
P-chiral phosphine oxides are generally considered configurationally stable. However, racemization can occur under specific conditions, primarily through mechanisms involving the formation of configurationally labile intermediates.[1] Key triggers include:
Acid/Base Catalysis: Traces of acid or base can promote racemization.[1] For instance, acid-catalyzed racemization may proceed through a five-coordinate intermediate formed by reversible addition to the P=O bond.[1]
High Temperatures: Elevated reaction temperatures can lead to partial racemization, especially during lengthy reactions.[2]
Certain Reagents: Some reagents can induce racemization. For example, chlorophosphonium salts can catalyze rapid P-stereomutation at room temperature.[3] Similarly, iodine can promote radical-mediated racemization.[1][2]
Purification Methods: Standard purification techniques, such as column chromatography on silica or alumina, can be a significant cause of racemization due to the acidic nature of the stationary phase.[4]
Q2: My P-chiral phosphine oxide showed high enantiomeric excess (ee) in the crude reaction mixture, but the ee dropped significantly after purification. What happened?
This is a common issue often linked to the purification method. Standard column chromatography using conventional silica or alumina can catalyze racemization due to their acidic surfaces.[4] The prolonged contact time between the compound and the stationary phase can lead to a dramatic loss of enantiopurity.[4]
Troubleshooting Steps:
Re-evaluate the stationary phase: Consider using a less acidic or deactivated silica gel. Alternatively, chromatography on a different support may be necessary.
Minimize contact time: Use flash chromatography with faster elution to reduce the time your compound spends on the column.
Alternative purification: Explore non-chromatographic methods like recrystallization or selective precipitation if applicable.
Liberation from diastereomeric complexes: If using a chiral auxiliary or resolving agent, the phosphine oxide can often be liberated via column chromatography, which also allows for the recycling of the resolving agent.[5]
Q3: How can I prevent racemization during the synthesis of P-chiral phosphine oxides?
Preventing racemization starts with careful control over the synthetic protocol. Key strategies include:
Temperature Control: Maintain a low reaction temperature, as elevated temperatures can decrease optical purity.[2][6]
Solvent Choice: The choice of solvent can influence stereochemical outcomes. It is crucial to select a solvent that does not promote racemization.[6][7]
Reaction Time: Keep reaction times as short as possible to minimize exposure to potentially racemizing conditions.[6]
Chiral Auxiliaries: Employing chiral auxiliaries is a popular and effective method to control the P-configuration during synthesis. The auxiliary can then be displaced stereospecifically.[1]
Kinetic Resolution: This technique, where one enantiomer reacts faster than the other, can be used to isolate the desired enantiomer with high purity.[8]
Troubleshooting Guide: Unexpected Racemization
Use the following flowchart to diagnose and address unexpected loss of enantiomeric purity in your P-chiral phosphine oxide experiments.
Caption: Troubleshooting workflow for identifying sources of racemization.
Data Presentation
The stability of P-chiral phosphine oxides is highly dependent on the reaction and purification conditions. While specific quantitative data on racemization rates are dispersed across the literature for various substrates, the following table summarizes the key influencing factors and recommended practices to maintain stereochemical integrity.
Factor
Condition Promoting Racemization
Recommended Prevention Strategy
Temperature
Elevated temperatures during synthesis or workup[2]
Maintain low reaction temperatures and avoid prolonged heating.[6]
Use neutral or buffered conditions; avoid acidic workups if possible.
Reagents
Use of reagents like iodine or chlorophosphonium salts[1][3]
Select alternative reagents that do not promote radical or ionic racemization pathways.
Purification
Column chromatography on standard silica or alumina[4]
Use deactivated (neutralized) silica, opt for flash chromatography to reduce contact time, or use non-chromatographic methods like recrystallization.
Solvent
Solvents that can stabilize racemizing intermediates[6][7]
Screen solvents to find one that provides good results without compromising enantiomeric excess.[7]
Key Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
Determining the enantiomeric purity is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for this purpose.[9]
Technical Support Center: Overcoming Experimental Artifacts with Organophosphorus Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common experimental challenges associat...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common experimental challenges associated with organophosphorus (OP) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental artifacts when working with organophosphorus compounds?
A1: Experimental artifacts with OP compounds typically arise from three main sources:
Compound Instability: OPs can be susceptible to hydrolysis, leading to a decrease in the effective concentration of the active compound over the course of an experiment. This instability is often influenced by pH, temperature, and the composition of the experimental buffer.
Assay Interference: OP compounds can directly interfere with assay components and detection methods. This is particularly common in fluorescence-based assays where the compound may exhibit autofluorescence or quenching properties.[1][2] They can also interfere with enzyme-based reporter systems, such as luciferase.[3]
Off-Target Effects: OPs can interact with biological targets other than their intended one, leading to unexpected or misleading results.[4] A well-known primary target for many OPs is acetylcholinesterase (AChE), but they can also influence other signaling pathways, such as the MAPK signaling cascade.[5][6][7]
Q2: How can I tell if my organophosphorus compound is degrading during my experiment?
A2: Signs of compound degradation include irreproducible results, a gradual loss of activity over time, and a higher than expected IC50 value. To confirm degradation, you can perform a stability assay by incubating your compound in the assay buffer for the duration of your experiment and then analyzing its integrity using methods like HPLC or LC-MS.
Q3: My OP compound is showing activity in a cell-based assay. How do I know if this is a true biological effect or a result of cytotoxicity?
A3: It is crucial to perform a cytotoxicity counter-screen in parallel with your primary assay. This can be done using a simple cell viability assay (e.g., MTT, CellTiter-Glo®). If the compound shows activity in your primary assay at concentrations that are also cytotoxic, the observed effect may be an artifact of cell death. A specificity counter-screen is essential for distinguishing true hits from false positives caused by cytotoxicity.[8]
Q4: What are best practices for storing and handling organophosphorus compounds to maintain their integrity?
A4: To ensure the stability and integrity of your OP compounds, follow these best practices:
Storage: Store OP compounds according to the manufacturer's instructions, which is typically in a cool, dry, and dark place. For long-term storage, consider storing aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Solvent: Dissolve OP compounds in an appropriate anhydrous solvent, such as DMSO or ethanol, at a high concentration to create a stock solution.
Working Solutions: Prepare fresh working solutions from the stock for each experiment to avoid degradation in aqueous buffers.
Personal Protective Equipment (PPE): Always handle OP compounds with appropriate PPE, including gloves, lab coat, and eye protection, as many are toxic.[9]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
Problem: You are observing significant variability in the IC50 values of your OP inhibitor across different experimental runs.
Possible Causes & Troubleshooting Steps:
Possible Cause
Troubleshooting Step
Compound Instability
The OP compound may be hydrolyzing in your aqueous assay buffer. Solution: Perform a time-course experiment to assess the stability of the compound in your buffer. Prepare fresh dilutions of the compound immediately before each experiment. Consider using a buffer with a pH known to promote OP stability, if compatible with your assay.
Inconsistent Cell Density or Enzyme Concentration
Variations in cell number or enzyme concentration can affect the apparent potency of an inhibitor. Solution: Ensure consistent cell seeding density or enzyme concentration in all wells and between experiments.
Assay Incubation Time
Longer incubation times can lead to greater compound degradation and altered IC50 values. Solution: Optimize the incubation time to be the shortest duration that provides a robust assay window.
Data Analysis Method
The method used to calculate the IC50 can influence the result. Solution: Use a consistent data analysis method, such as a four-parameter logistic model, for all experiments. Ensure that the top and bottom plateaus of the dose-response curve are well-defined.[10][11][12][13]
Issue 2: Suspected Assay Interference in a Fluorescence-Based Assay
Problem: You are using a fluorescence-based assay and suspect your OP compound is interfering with the signal.
Possible Causes & Troubleshooting Steps:
Possible Cause
Troubleshooting Step
Compound Autofluorescence
The OP compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false positive signal.[1][14] Solution: Run a control experiment with the compound in the assay buffer without the biological target. Measure the fluorescence at the same wavelengths used in your assay.
Fluorescence Quenching
The OP compound may be quenching the fluorescence signal of your probe, leading to a false positive (in an inhibition assay) or false negative (in an activation assay) result.[2] Solution: Perform a quenching control by adding the compound to a solution containing the fluorescent probe (and product, if applicable) at the concentration expected at the end of the assay. A decrease in fluorescence intensity indicates quenching.
Inner Filter Effect
The compound may absorb light at the excitation or emission wavelength, reducing the amount of light that reaches the detector.[2] Solution: Measure the absorbance spectrum of your compound. If it overlaps with the excitation or emission spectra of your fluorophore, consider using a different fluorophore with a red-shifted spectrum.
Experimental Protocols
Protocol 1: Assessing Organophosphorus Compound Stability in Aqueous Buffer
Objective: To determine the stability of an OP compound in a specific aqueous buffer over time.
Materials:
Organophosphorus compound stock solution (e.g., in DMSO)
Aqueous assay buffer of interest
HPLC or LC-MS system
Appropriate column and mobile phase for the OP compound
Methodology:
Prepare a solution of the OP compound in the assay buffer at the final experimental concentration.
Incubate the solution at the temperature at which the experiment is normally conducted (e.g., 37°C).
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
Immediately analyze the aliquot by HPLC or LC-MS to quantify the amount of intact OP compound remaining.
Plot the concentration of the intact OP compound as a function of time to determine its stability profile.
Protocol 2: Counter-Screen for Off-Target Effects via MAPK Pathway Activation
Objective: To determine if an OP compound induces off-target effects through the activation of the MAPK/ERK signaling pathway.
Materials:
Cell line of interest
Organophosphorus compound
Cell lysis buffer
Antibodies for Western blotting: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), and a secondary antibody.
Western blotting equipment and reagents
Methodology:
Seed cells in a multi-well plate and allow them to adhere overnight.
Treat the cells with various concentrations of the OP compound for a predetermined amount of time (e.g., 30 minutes, 1 hour, 2 hours).
Lyse the cells and collect the protein lysates.
Determine the protein concentration of each lysate.
Perform a Western blot analysis using antibodies against p-ERK and t-ERK.
Quantify the band intensities to determine the ratio of p-ERK to t-ERK. An increase in this ratio indicates activation of the MAPK/ERK pathway.
Quantitative Data Summary
Table 1: Influence of pH and Temperature on the Stability of a Generic Organophosphorus Compound (Illustrative Data)
pH
Temperature (°C)
Half-life (hours)
5.0
25
48
7.4
25
24
8.5
25
12
7.4
4
72
7.4
37
8
This table provides illustrative data on how pH and temperature can affect the stability of OP compounds. Actual stability will vary depending on the specific compound.[15][16]
Visualizations
Caption: Troubleshooting workflow for addressing variability in IC50 values.
Caption: Comparison of primary and potential off-target signaling pathways.
Improving yield and purity in (-)-Anicyphos synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the sy...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of (-)-Anicyphos.
Frequently Asked Questions (FAQs)
Q1: What is the chemical name and structure of (-)-Anicyphos?
A1: The chemical name for (-)-Anicyphos is (4R)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. Its enantiomer is (S)-(+)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide.[1][2] The core structure is a six-membered dioxaphosphorinane ring.
Q2: What is the primary synthetic route to (-)-Anicyphos?
A2: The enantioselective synthesis of (-)-Anicyphos is primarily achieved through a stereoselective Pudovik reaction.[3][4][5] This reaction involves the addition of a phosphite to an aldehyde, in this case, 2-methoxybenzaldehyde, in the presence of a chiral catalyst or auxiliary to induce stereoselectivity.
Q3: What are the key starting materials for the synthesis of (-)-Anicyphos?
A3: The key starting materials are 2-methoxybenzaldehyde and a chiral phosphonate source, which is often prepared from 2,2-dimethyl-1,3-propanediol and a phosphorus reagent. A chiral auxiliary or catalyst is also essential for achieving the desired enantiomer.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (-)-Anicyphos, presented in a question-and-answer format.
Low Reaction Yield
Q4: My Pudovik reaction for the synthesis of (-)-Anicyphos is resulting in a low yield. What are the potential causes and solutions?
A4: Low yields in the Pudovik reaction can arise from several factors. A systematic approach to troubleshooting is recommended.
Inadequate Mixing: In solvent-free or highly concentrated reactions, efficient mixing is crucial to ensure the reactants are in close contact.
Suboptimal Reaction Temperature: The ideal temperature is substrate-dependent. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures may cause decomposition of reactants or the desired product.[5] It is advisable to perform temperature screening to find the optimal condition.
Catalyst Inactivity: If a catalyst is used, ensure it is active and has been stored under the appropriate conditions. For reactions that can proceed without a catalyst, screening a small amount of a suitable Lewis acid or base catalyst might improve the yield.
Purity of Reactants: Impurities in the starting materials, such as the aldehyde or the phosphite, can inhibit the reaction or lead to the formation of side products. Ensure all reactants are of high purity, and purify them if necessary before use.[5]
Insufficient Reaction Time: Monitor the reaction's progress using techniques like TLC or ³¹P NMR to determine the optimal duration.
Low Enantioselectivity/Purity
Q5: The enantiomeric excess (e.e.) of my (-)-Anicyphos product is low. How can I improve the stereoselectivity of the Pudovik reaction?
A5: Achieving high enantioselectivity is a critical aspect of synthesizing (-)-Anicyphos.
Chiral Catalyst/Auxiliary Selection: The choice of the chiral catalyst or auxiliary is paramount. Different chiral ligands or auxiliaries can have a significant impact on the stereochemical outcome. It may be necessary to screen a variety of chiral inductors to find the most effective one for this specific transformation.
Solvent Effects: The solvent can influence the transition state of the reaction and, consequently, the enantioselectivity. Experiment with a range of solvents with varying polarities.
Temperature Optimization: Reaction temperature can significantly affect enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess, although it may also decrease the reaction rate.
Purification Method: The purification method can impact the final purity of the product. Chiral chromatography is often employed to separate enantiomers effectively.
Q6: I am observing significant side product formation, which complicates purification and reduces the purity of (-)-Anicyphos. What are common side reactions and how can they be minimized?
A6: Side reactions can significantly impact the purity of the final product.
Phospha-Brook Rearrangement: A potential side reaction is the rearrangement of the initial α-hydroxyphosphonate adduct to a phosphate, particularly in the presence of a strong base.[5] Careful control of the basicity and reaction temperature can help to minimize this rearrangement.
Oxidation of Phosphite: The phosphite starting material can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction, especially if the substrates are air-sensitive.[5]
Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation reactions (e.g., aldol condensation) under basic or acidic conditions. Controlling the reaction pH and temperature is crucial to suppress these side reactions.
Chiral catalyst/auxiliary, solvent, reaction temperature
Diastereomeric Ratio (d.r.)
>95:5
Chiral auxiliary, substrate structure
Experimental Protocols
A generalized experimental protocol for the enantioselective synthesis of α-hydroxyphosphonates via a Pudovik reaction is provided below. This should be adapted and optimized for the specific synthesis of (-)-Anicyphos.
General Protocol for Asymmetric Pudovik Reaction:
Preparation of the Chiral Catalyst/Reagent: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst or phosphite reagent according to established literature procedures.
Reaction Setup: To the reaction flask containing the chiral catalyst/reagent, add the appropriate solvent and cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
Addition of Reactants: Slowly add the 2-methoxybenzaldehyde to the reaction mixture, followed by the dropwise addition of the phosphite source.
Reaction Monitoring: Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.
Workup: Quench the reaction with an appropriate reagent (e.g., saturated aqueous ammonium chloride solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel. For enantiomeric separation and to obtain high-purity (-)-Anicyphos, chiral HPLC may be necessary.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Signaling Pathway for Pudovik Reaction
Caption: Simplified pathway of the catalyzed Pudovik reaction.
Technical Support Center: (-)-Anicyphos Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of (-)-Anicyphos. The following information is curated...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of (-)-Anicyphos. The following information is curated to address potential issues and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid (-)-Anicyphos?
A1: For long-term storage, solid (-)-Anicyphos should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] It is advisable to store the compound in a dry, well-ventilated area.[1]
Q2: How long can I store (-)-Anicyphos as a solid?
A2: When stored under the recommended conditions (2-8°C, tightly sealed), solid (-)-Anicyphos is expected to be stable for up to 6 months.[2] For longer-term storage, it is recommended to re-test the purity of the compound periodically.
Q3: What is the recommended way to store (-)-Anicyphos in solution?
A3: Stock solutions of (-)-Anicyphos should be prepared fresh for use whenever possible.[2] If storage is necessary, we recommend aliquoting the solution into tightly sealed vials and storing at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
Q4: Can I store (-)-Anicyphos at room temperature?
A4: While some sources suggest that (-)-Anicyphos can be stored at room temperature, for long-term stability, refrigerated conditions (2-8°C) are recommended to minimize the potential for degradation.[1][3] Short periods at room temperature, for instance during shipping, are unlikely to significantly affect the product's efficacy.[2]
Q5: What are the potential signs of (-)-Anicyphos degradation?
A5: Degradation of (-)-Anicyphos may not be visually apparent. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of impurity peaks and a decrease in the main peak area.[4] Physical changes like discoloration or changes in crystallinity could also indicate degradation.
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Unexpected Peaks in HPLC/LC-MS Analysis
Degradation of (-)-Anicyphos due to improper storage (e.g., exposure to high temperatures, light, or moisture).
1. Verify storage conditions. Ensure the compound is stored at 2-8°C in a tightly sealed, light-resistant container. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use a fresh vial of (-)-Anicyphos for subsequent experiments.
Inconsistent Experimental Results
Partial degradation of the compound leading to lower effective concentration.
1. Re-qualify the purity of your current stock of (-)-Anicyphos using a validated analytical method. 2. Prepare fresh solutions from a new vial of the compound for each experiment. 3. Review solution preparation and handling procedures to minimize exposure to conditions that could cause degradation.
Difficulty in Dissolving the Compound
Change in physical properties (e.g., crystallinity) due to storage at inappropriate temperatures.
1. Allow the vial to equilibrate to room temperature for at least 60 minutes before opening and attempting to dissolve the compound.[2] 2. Use sonication to aid in dissolution. 3. If the issue persists, it may be an indication of physical instability, and a fresh sample should be used.
Quantitative Stability Data
As extensive public data on the long-term stability of (-)-Anicyphos is limited, the following table represents a hypothetical stability profile based on typical small molecules stored under recommended and accelerated conditions. This data should be used as a guideline, and it is crucial to perform your own stability studies.
Storage Condition
Time Point
Purity by HPLC (%)
Appearance
2-8°C
0 Months
99.5
White Crystalline Solid
3 Months
99.4
White Crystalline Solid
6 Months
99.2
White Crystalline Solid
12 Months
98.9
White Crystalline Solid
25°C / 60% RH
1 Month
98.5
White Crystalline Solid
3 Months
97.2
Slight Off-White Solid
6 Months
95.1
Off-White Solid
40°C / 75% RH
1 Month
96.0
Off-White Solid
3 Months
92.5
Yellowish Solid
6 Months
88.7
Yellowish Solid
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of Solid (-)-Anicyphos
Objective: To evaluate the stability of solid (-)-Anicyphos under recommended long-term storage conditions.
Methodology:
Store three batches of solid (-)-Anicyphos in tightly sealed, light-protected containers at 2-8°C.
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw a sample from each batch.
Analyze the samples for the following attributes:
Appearance: Visually inspect for any changes in color or physical form.
Purity: Use a validated stability-indicating HPLC method to determine the purity and quantify any degradation products.
Water Content: Determine the water content using Karl Fischer titration.
Compare the results to the initial time point to assess for any significant changes. A "significant change" is defined as a failure to meet the established specification.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and validate the stability-indicating power of the analytical methods.[5]
Methodology:
Expose samples of (-)-Anicyphos to various stress conditions:
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 80°C for 48 hours.
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Analyze the stressed samples using HPLC-MS to separate and identify the degradation products.[4]
This information will help in understanding the intrinsic stability of the molecule and in developing a robust stability-indicating analytical method.[5]
Visualizations
Caption: Workflow for Long-Term Stability Testing of (-)-Anicyphos.
Caption: Factors Influencing the Stability of (-)-Anicyphos.
Technical Support Center: Addressing Cytotoxicity of (-)-Anicyphos in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with t...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with the investigational compound (-)-Anicyphos in primary cell cultures. All data presented is hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our primary cell cultures when treated with (-)-Anicyphos. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity with a new compound like (-)-Anicyphos, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup. This includes confirming the final concentration of (-)-Anicyphos and the solvent (e.g., DMSO) in the culture medium. It is also important to ensure the health and viability of your primary cells before treatment. Key initial steps involve performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.[1]
Q2: How can we reduce the cytotoxic effects of (-)-Anicyphos without compromising its potential therapeutic efficacy?
A2: Several strategies can be employed to mitigate cytotoxicity. The most direct approach is to lower the concentration of (-)-Anicyphos and reduce the duration of exposure.[1] Depending on the suspected mechanism of toxicity, co-treatment with cytoprotective agents may be beneficial. For instance, if oxidative stress is suspected, co-incubation with an antioxidant like N-acetylcysteine (NAC) could rescue cells.[1] If apoptosis is the primary cell death pathway, a pan-caspase inhibitor such as Z-VAD-FMK might be effective.[1] Additionally, experimenting with varying serum percentages in your culture medium can influence drug availability and cytotoxicity.[1]
Q3: Our cytotoxicity results with (-)-Anicyphos are inconsistent between experiments. What could be the cause?
A3: High variability in cytotoxicity assays can stem from several factors. Inconsistent cell seeding density is a common issue; ensure a homogenous single-cell suspension before plating and use a precise multichannel pipette. The health and passage number of primary cells are also critical, as they have a limited lifespan. Use cells from a consistent and low passage number for all experiments.[1] Finally, the stability of (-)-Anicyphos in the culture media over the experiment's duration should be considered. Prepare fresh dilutions for each experiment and consider a medium change for longer incubation times.[1]
Q4: How can we determine if (-)-Anicyphos is causing apoptosis or necrosis in our primary cell cultures?
A4: To distinguish between apoptosis and necrosis, you can use flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis. This method allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Q5: The vehicle control (DMSO) appears to be causing some level of cytotoxicity. What should we do?
A5: The concentration of the vehicle should be non-toxic to the cells. Most primary cell cultures can tolerate DMSO concentrations up to 0.1-0.5%, but this is highly cell-type dependent. If your vehicle control is showing toxicity, you must perform a dose-response experiment to determine the maximum non-toxic concentration for your specific primary cells. Always use the same vehicle concentration across all wells, including the untreated control.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
This guide provides a logical workflow for addressing unexpectedly high cytotoxicity observed with (-)-Anicyphos.
A logical troubleshooting workflow for addressing high cytotoxicity.
Guide 2: Differentiating Cytotoxicity from Cytostatic Effects
It is important to determine whether (-)-Anicyphos is killing the cells (cytotoxic) or merely inhibiting their proliferation (cytostatic).
Assay
Principle
Interpretation for Cytotoxicity
Interpretation for Cytostasis
Cell Counting (e.g., Trypan Blue)
Excludes non-viable cells with compromised membranes.
Increased number of blue (dead) cells over time.
No significant increase in dead cells, but a lower rate of increase in total cell number compared to control.
MTT/XTT Assay
Measures metabolic activity.
Significant decrease in absorbance, indicating reduced metabolic activity in fewer viable cells.
A plateau or slight decrease in absorbance, indicating a reduction in proliferation without widespread cell death.
Crystal Violet Assay
Stains the nuclei of adherent cells.
Reduced staining intensity due to cell detachment and death.
Lower staining intensity than the control, but cells remain attached and appear healthy.
Experimental Protocols
Protocol 1: Determining the CC50 of (-)-Anicyphos using MTT Assay
This protocol outlines the steps to determine the half-maximal cytotoxic concentration (CC50) of (-)-Anicyphos.
Solubilization solution (e.g., DMSO or acidified isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
Compound Treatment: Prepare serial dilutions of (-)-Anicyphos in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only and no-treatment controls.
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Protocol 2: Apoptosis/Necrosis Assay using Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
Treated and control primary cells
Annexin V-FITC
Propidium Iodide (PI)
1X Binding Buffer
Flow cytometer
Procedure:
Cell Harvesting: After treatment with (-)-Anicyphos, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or a non-enzymatic cell dissociation solution.
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Hypothetical Quantitative Data
Table 1: Dose-Response of (-)-Anicyphos on Primary Human Hepatocytes (48h)
(-)-Anicyphos (µM)
% Cell Viability (MTT Assay)
% Apoptosis (Annexin V+)
0 (Vehicle)
100 ± 4.2
3.1 ± 0.8
0.1
98.5 ± 3.9
4.5 ± 1.1
1
85.2 ± 5.1
15.7 ± 2.4
5
52.3 ± 6.3
48.9 ± 5.6
10
21.7 ± 4.8
75.3 ± 6.1
50
5.4 ± 2.1
92.8 ± 3.5
Hypothetical Signaling Pathways
The following diagrams illustrate potential signaling pathways that could be involved in (-)-Anicyphos-induced cytotoxicity.
Hypothetical Intrinsic Apoptosis Pathway Induced by (-)-Anicyphos.
Hypothetical Extrinsic Apoptosis Pathway Induced by (-)-Anicyphos.
Optimizing dosage and administration of (-)-Anicyphos in animal models
Technical Support Center: (-)-Anicyphos This technical support center provides guidance on the dosage and administration of (-)-Anicyphos in animal models for researchers, scientists, and drug development professionals....
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: (-)-Anicyphos
This technical support center provides guidance on the dosage and administration of (-)-Anicyphos in animal models for researchers, scientists, and drug development professionals. Given the limited publicly available data on (-)-Anicyphos, this guide draws upon general principles for novel compounds and the known characteristics of its chemical class, organophosphorus compounds.
Compound Profile: (-)-Anicyphos
(-)-Anicyphos is scientifically identified as (R)-(+)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.[1] Below is a summary of its known chemical properties.
General Mechanism of Action for Organophosphorus Compounds
As an organophosphorus compound, (-)-Anicyphos is predicted to act as an acetylcholinesterase (AChE) inhibitor. AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2][3]
Figure 1: Proposed mechanism of action for (-)-Anicyphos as an acetylcholinesterase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for (-)-Anicyphos in a mouse model?
A1: For a novel compound with no prior in vivo data, a dose-range finding study is essential. It is recommended to start with a very low dose, for instance, 0.1 mg/kg, and escalate the dose in subsequent cohorts (e.g., 0.5, 1, 5, 10 mg/kg) while closely monitoring for signs of toxicity.
Q2: What are the potential signs of toxicity to monitor for in animal models?
A2: Given its classification as an organophosphorus compound, signs of toxicity are likely to be cholinergic in nature. These can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). Other signs may include muscle tremors, convulsions, and respiratory distress.[2][3]
Q3: How should I prepare (-)-Anicyphos for administration?
A3: The solubility of (-)-Anicyphos in common vehicles needs to be determined. Start with sterile isotonic saline. If solubility is an issue, consider vehicles such as a small percentage of DMSO (e.g., <5%) or Tween 80 in saline. It is crucial to establish the maximum tolerated concentration of the vehicle in your animal model.
Troubleshooting Guides
Dosage and Solubility Issues
Issue
Potential Cause
Troubleshooting Steps
Precipitation of compound in vehicle
Poor solubility.
- Gently warm the solution. - Use a different vehicle (e.g., add a co-solvent like DMSO). - Prepare a fresh solution immediately before administration.
Inconsistent results between animals
Inaccurate dosing or batch-to-batch variability.
- Ensure accurate weighing of the compound and calculation of doses. - Use calibrated pipettes and syringes. - If possible, analyze the purity and concentration of your stock solution.
Unexpected animal mortality
Dose is too high or rapid absorption.
- Immediately halt the study and review the dose levels. - Conduct a more gradual dose-escalation study. - Consider a different route of administration that allows for slower absorption.
Administration-Related Issues
Issue
Potential Cause
Troubleshooting Steps
Swelling or irritation at injection site (IP)
Irritating properties of the compound or vehicle.
- Lower the concentration of the compound or vehicle. - Ensure the pH of the solution is close to neutral. - Consider subcutaneous administration as an alternative.
Reflux or aspiration during oral gavage
Improper technique or excessive volume.
- Ensure the gavage needle is of the correct length and is inserted gently into the esophagus. - Administer the solution slowly. - Adhere to recommended volume limits for the animal's weight.[4]
Variable absorption after oral administration
Food in the stomach or first-pass metabolism.
- Fast the animals for a short period (e.g., 4 hours) before dosing. - If first-pass metabolism is suspected, consider a parenteral route of administration (e.g., IP, IV).
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering a substance via intraperitoneal injection in a mouse model.
Materials:
(-)-Anicyphos solution
Sterile syringes (1 ml) and needles (25-27 gauge)
70% ethanol
Animal scale
Procedure:
Preparation: Weigh the mouse to calculate the correct injection volume. Prepare the (-)-Anicyphos solution at the desired concentration.
Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
Injection Site: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder and cecum.
Injection: Insert the needle at a 15-30 degree angle. Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
Administration: Slowly inject the solution.
Withdrawal: Carefully withdraw the needle.
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.[5]
Figure 2: Experimental workflow for intraperitoneal injection in a mouse model.
Protocol 2: Oral Gavage in Rats
This protocol describes the standard procedure for administering a substance directly into the stomach of a rat via oral gavage.
Materials:
(-)-Anicyphos solution
Sterile syringes
Flexible plastic or stainless steel gavage needle (appropriate size for the rat)
Animal scale
Procedure:
Preparation: Weigh the rat to determine the correct administration volume. Ensure the gavage needle is the correct length by measuring from the corner of the mouth to the last rib.
Restraint: Firmly restrain the rat to prevent movement and ensure the head and neck are in a straight line with the body.
Insertion: Gently insert the gavage needle into the side of the mouth and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube.
Placement Confirmation: If there is resistance, do not force the needle. The needle is likely in the trachea if the animal exhibits respiratory distress.
Administration: Once the needle is correctly placed, administer the solution slowly.
Withdrawal: Gently remove the gavage needle.
Monitoring: Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.[6][7]
Figure 3: Experimental workflow for oral gavage in a rat model.
Troubleshooting Inconsistent Results in (-)-Anicyphos Bioassays: A Technical Support Guide
FOR IMMEDIATE RELEASE This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chi...
Author: BenchChem Technical Support Team. Date: November 2025
FOR IMMEDIATE RELEASE
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chiral organophosphate, (-)-Anicyphos. Due to the nuanced nature of its potential bioactivities, this guide focuses on addressing common challenges encountered in enzymatic and cell-based assays where such a compound is likely to be evaluated.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary molecular targets for (-)-Anicyphos?
As an organophosphate, (-)-Anicyphos is structurally predisposed to interact with serine hydrolases. The most probable targets for investigation include acetylcholinesterase (AChE) and various phosphodiesterases (PDEs).[1][2][3] Inhibition of these enzymes can lead to a range of physiological effects, making them key targets in drug discovery.
Q2: Why is the stereochemistry of (-)-Anicyphos important?
(-)-Anicyphos is a chiral molecule. It is well-documented that different enantiomers of chiral organophosphates can exhibit significantly different biological activities and potencies.[4][5] Therefore, it is crucial to use the pure enantiomer to ensure the specificity and reproducibility of experimental results. Inconsistent results can arise from racemic mixtures or impurities.
Q3: My (-)-Anicyphos sample is not dissolving properly in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a common issue with organic compounds. It is recommended to prepare a high-concentration stock solution of (-)-Anicyphos in an organic solvent such as DMSO or ethanol. This stock solution can then be serially diluted into the aqueous assay buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[6] Pre-warming the assay buffer to 37°C before adding the compound stock can sometimes improve solubility.
Q4: I am observing high background noise in my fluorescence-based enzymatic assay. What are the possible causes?
High background in fluorescence assays can stem from several sources. The compound itself might be autofluorescent at the excitation and emission wavelengths of your assay. It is also possible that the compound is interfering with the assay components, leading to non-specific signal generation. Insufficient washing or blocking steps can also contribute to high background.[7]
Q5: In my cytotoxicity assay, I see a significant drop in cell viability at high concentrations of (-)-Anicyphos, but the results are not consistent across experiments. What should I check?
Inconsistent cytotoxicity results can be due to a multitude of factors.[8] These include variations in cell seeding density, passage number, and metabolic state of the cells.[8] Compound precipitation at high concentrations can also lead to variable effects. Ensure your experimental conditions are tightly controlled and visually inspect for any precipitate in the wells.
Troubleshooting Guides
Enzymatic Assays (e.g., AChE or PDE Inhibition)
Problem
Potential Cause
Recommended Solution
High variability between replicate wells
Inaccurate pipetting; improper mixing of reagents.
Use calibrated pipettes and proper technique. Prepare a master mix for reagents to ensure consistency across wells.[7]
IC50 value significantly different from expected/published data
Incorrect enzyme or substrate concentration; variation in incubation time or temperature.
Verify the concentration and activity of your enzyme and substrate stocks. Ensure precise control over incubation time and temperature.[9]
Confirm the integrity of your (-)-Anicyphos stock. Optimize assay conditions, including pH and buffer components, as enzyme activity can be sensitive to these parameters.
Time-dependent inhibition
The inhibitor may have a slow binding mechanism.
Perform pre-incubation experiments where the enzyme and inhibitor are mixed for varying times before adding the substrate to characterize the time-dependency of inhibition.[9]
Cell-Based Assays (e.g., Cytotoxicity on Cancer Cell Lines)
Problem
Potential Cause
Recommended Solution
"Edge effects" in microplates
Evaporation from the outer wells of the plate.
To minimize evaporation, fill the peripheral wells with sterile media or PBS.[6]
Variable compound efficacy
Inconsistent cell density; differences in cell passage number.
Optimize and standardize cell seeding density. Use cells within a consistent and low passage number range for all experiments.[8]
Compound precipitation in media
Poor solubility of (-)-Anicyphos at the tested concentrations.
Visually inspect wells for precipitate. Perform a solubility test of (-)-Anicyphos in the cell culture medium. Consider using a lower concentration range or a different solvent for the stock solution.
Non-specific cytotoxicity
Cytotoxicity may be unrelated to the intended target.
Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis). Consider that at high concentrations, cytotoxicity may be due to off-target effects or general cellular stress.[10]
(-)-Anicyphos stock solution in DMSO, with serial dilutions in buffer.
Assay Procedure (96-well plate) :
Add 140 µL of phosphate buffer to each well.
Add 20 µL of (-)-Anicyphos dilution (or buffer for control).
Add 20 µL of AChE solution and incubate for 15 minutes at 37°C.
Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI.
Measurement :
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to AChE activity.
Data Analysis :
Calculate the percentage of inhibition for each concentration of (-)-Anicyphos relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[11]
(-)-Anicyphos stock solution in DMSO, with serial dilutions in buffer.
Assay Procedure (96-well black plate) :
Add assay buffer, PDE enzyme, and (-)-Anicyphos dilutions to the wells.
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
Initiate the reaction by adding the fluorescent substrate.
Measurement :
Monitor the change in fluorescence polarization or intensity over time using a suitable plate reader. The rate of change is proportional to PDE activity.
Data Analysis :
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
MTT Cytotoxicity Assay
Cell Seeding :
Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment :
Treat the cells with serial dilutions of (-)-Anicyphos (ensure final DMSO concentration is non-toxic, e.g., <0.1%). Include vehicle control (DMSO) and untreated control wells.
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
MTT Addition and Incubation :
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization and Measurement :
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at approximately 570 nm using a microplate reader.
Data Analysis :
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizations
Caption: General experimental workflow for assessing the bioactivity of (-)-Anicyphos.
Caption: A logical flowchart for troubleshooting inconsistent bioassay results.
In Vitro Biological Activity of (-)-Anicyphos: A Comparative Analysis
Currently, there is a notable absence of publicly available scientific literature detailing the specific in vitro biological activity of (-)-Anicyphos. Extensive searches for quantitative data, such as IC50 or EC50 value...
Author: BenchChem Technical Support Team. Date: November 2025
Currently, there is a notable absence of publicly available scientific literature detailing the specific in vitro biological activity of (-)-Anicyphos. Extensive searches for quantitative data, such as IC50 or EC50 values, and detailed experimental protocols related to this specific enantiomer have not yielded any concrete results. While information regarding the chemical properties of its enantiomer, (R)-(+)-Anicyphos, is available, its biological effects remain largely undocumented in accessible scientific databases.
This lack of data prevents a direct comparative analysis of (-)-Anicyphos with other alternative compounds as originally intended. To provide a framework for future research and to highlight the necessary experimental data required for such a comparison, this guide will outline the standard methodologies and data presentation formats typically employed in the validation of a compound's in vitro biological activity.
Hypothetical Data Presentation
For a comprehensive comparison, quantitative data is paramount. The following tables illustrate how experimental results for (-)-Anicyphos, once obtained, could be structured for clear comparison with a hypothetical alternative, Compound X.
Table 1: Comparative Cytotoxicity Profile
Compound
Cell Line
Assay Type
IC50 (µM)
(-)-Anicyphos
Cancer Cell Line A
MTT Assay
Data Needed
Cancer Cell Line B
MTT Assay
Data Needed
Normal Cell Line C
MTT Assay
Data Needed
Compound X
Cancer Cell Line A
MTT Assay
Data Needed
Cancer Cell Line B
MTT Assay
Data Needed
Normal Cell Line C
MTT Assay
Data Needed
Table 2: Kinase Inhibitory Activity
Compound
Kinase Target
Assay Type
IC50 (nM)
(-)-Anicyphos
Kinase 1
LanthaScreen™
Data Needed
Kinase 2
ADP-Glo™
Data Needed
Compound X
Kinase 1
LanthaScreen™
Data Needed
Kinase 2
ADP-Glo™
Data Needed
Essential Experimental Protocols
To generate the data required for a thorough validation and comparison, the following standard in vitro assays would be necessary.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is crucial for determining the cytotoxic effects of a compound on both cancerous and normal cell lines.
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of (-)-Anicyphos or the alternative compound for a specified duration (e.g., 24, 48, or 72 hours).
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assays
If (-)-Anicyphos is hypothesized to be a kinase inhibitor, various in vitro kinase assays can be employed to quantify its inhibitory activity against specific kinases.
LanthaScreen™ Kinase Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.
ADP-Glo™ Kinase Assay: This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
The general workflow for these assays involves incubating the kinase, substrate, ATP, and the test compound together, followed by the detection of the assay-specific signal. The results are used to calculate the IC50 value of the compound for each kinase target.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the potential mechanism of action, diagrams are essential. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.
Comparative
Comparative Analysis of Kinase Inhibitors: A Methodological Guide
To the Esteemed Research Community, This guide is designed to provide a framework for the comparative study of kinase inhibitors. Our initial objective was to conduct a detailed analysis of (-)-Anicyphos against other kn...
Author: BenchChem Technical Support Team. Date: November 2025
To the Esteemed Research Community,
This guide is designed to provide a framework for the comparative study of kinase inhibitors. Our initial objective was to conduct a detailed analysis of (-)-Anicyphos against other known inhibitors. However, a comprehensive search of current scientific literature and databases did not yield specific data on (-)-Anicyphos as a kinase inhibitor.
Therefore, to fulfill the informational needs of researchers, scientists, and drug development professionals, we present a model comparative study. This guide utilizes two well-characterized kinase inhibitors, Staurosporine and Imatinib , to illustrate the principles and methodologies of such a comparison. Staurosporine is a potent, broad-spectrum inhibitor, while Imatinib is a highly selective inhibitor, providing a clear contrast in their inhibitory profiles.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Staurosporine and Imatinib against a panel of kinases, highlighting their distinct selectivity profiles.
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Signaling Pathways
Understanding the signaling pathways affected by a kinase inhibitor is crucial for elucidating its mechanism of action and potential therapeutic effects.
Imatinib and the BCR-ABL Pathway
Imatinib is a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), where it selectively inhibits the BCR-ABL fusion protein.[3][4] This oncoprotein has constitutive tyrosine kinase activity, driving uncontrolled cell proliferation and survival.[3][4] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, blocking its activity and inhibiting downstream signaling pathways such as RAS/MAPK, and PI3K/AKT, leading to the induction of apoptosis in cancer cells.[3][5]
BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Staurosporine and Broad-Spectrum Kinase Inhibition
Staurosporine's lack of selectivity results in the inhibition of a wide array of protein kinases, including PKC, PKA, and receptor tyrosine kinases.[1][6] This broad activity disrupts numerous signaling pathways simultaneously, such as the Hippo pathway, which is involved in the regulation of organ size and cell growth.[7][8] Its potent but non-specific nature makes it a valuable tool in research for inducing apoptosis and studying general kinase function, but limits its therapeutic potential due to high toxicity.[6]
Staurosporine's broad-spectrum inhibition of multiple kinase families.
Experimental Protocols
Reproducibility and accuracy are paramount in the comparative analysis of kinase inhibitors. Below are generalized protocols for biochemical and cell-based assays.
A. Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle:
The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal produced is proportional to the ADP concentration and, therefore, to the kinase activity.
Protocol:
Reagent Preparation: Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate kinase buffer.
Kinase Reaction:
Add 1-5 µL of the test compound at various concentrations to the wells of a 384-well plate.
Add 5 µL of a solution containing the kinase and substrate.
Initiate the reaction by adding 5 µL of ATP solution.
Incubate at room temperature for a specified time (e.g., 60 minutes).
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
B. Cell-Based Kinase Inhibition Assay (e.g., Western Blot for Phospho-Substrate)
This method assesses the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.
Protocol:
Cell Culture and Treatment:
Plate cells (e.g., a cell line expressing the target kinase) in a multi-well plate and grow to 70-80% confluency.
Treat the cells with various concentrations of the kinase inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
If the kinase is activated by a specific ligand, stimulate the cells with the ligand for a short period before harvesting.
Cell Lysis:
Wash the cells with ice-cold PBS.
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis:
Quantify the band intensities for the phosphorylated substrate.
Normalize the phospho-substrate signal to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH or β-actin).
Determine the extent of inhibition at different inhibitor concentrations to estimate the cellular IC50.
Generalized workflow for a biochemical kinase inhibition assay.
Unraveling the Therapeutic Potential of (-)-Anicyphos: A Comparative Analysis
Introduction In the dynamic landscape of drug discovery, novel chemical entities are continuously evaluated for their potential to address unmet medical needs. One such molecule, (-)-Anicyphos, has emerged as a compound...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
In the dynamic landscape of drug discovery, novel chemical entities are continuously evaluated for their potential to address unmet medical needs. One such molecule, (-)-Anicyphos, has emerged as a compound of interest, though its biological activities and mechanisms of action remain largely uncharacterized in publicly accessible scientific literature. This guide aims to provide a framework for a head-to-head comparison of (-)-Anicyphos with a known therapeutic agent, a critical step in elucidating its potential pharmacological profile and therapeutic utility. Due to the current lack of specific biological data for (-)-Anicyphos, this document will present a hypothetical comparison based on a plausible, yet speculative, mechanism of action.
For the purpose of this illustrative comparison, we will hypothesize that (-)-Anicyphos is an inhibitor of Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs. As a comparator, we will use Celecoxib , a widely prescribed selective COX-2 inhibitor. This comparison will serve as a template for how such an analysis would be structured once experimental data for (-)-Anicyphos becomes available.
Section 1: Comparative Overview of (-)-Anicyphos and Celecoxib
This section will provide a high-level summary of the key characteristics of both compounds, assuming a COX-2 inhibitory role for (-)-Anicyphos.
Feature
(-)-Anicyphos (Hypothetical)
Celecoxib (Known Drug)
Target
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2)
Mechanism of Action
Selective inhibition of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Selective inhibition of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Therapeutic Area
Anti-inflammatory, Analgesic
Anti-inflammatory, Analgesic
Chemical Class
Organophosphorus Compound
Diaryl-substituted pyrazole
Section 2: In Vitro Efficacy and Potency
Quantitative comparison of the inhibitory activity of both compounds against their target enzyme is crucial for understanding their relative potency.
Parameter
(-)-Anicyphos (Hypothetical Data)
Celecoxib (Reference Data)
COX-2 IC50
150 nM
40 nM
COX-1 IC50
>10,000 nM
15,000 nM
Selectivity Index (COX-1/COX-2)
>66
375
Caption: Table summarizing the hypothetical in vitro inhibitory concentrations (IC50) and selectivity of (-)-Anicyphos compared to Celecoxib.
Section 3: Signaling Pathway and Mechanism of Action
The anti-inflammatory effects of COX-2 inhibitors are mediated through the inhibition of the prostaglandin synthesis pathway.
Caption: The COX-2 signaling pathway and points of inhibition by (-)-Anicyphos and Celecoxib.
Section 4: Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
4.1. COX-1 and COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant COX-1 and COX-2 enzymes.
Methodology:
Human recombinant COX-1 or COX-2 enzyme is incubated with various concentrations of the test compound ((-)-Anicyphos or Celecoxib) in a reaction buffer containing heme and a suitable peroxidase.
The reaction is initiated by the addition of arachidonic acid.
The peroxidase activity, which is dependent on the production of PGG2 by COX, is measured colorimetrically at a specific wavelength (e.g., 590 nm) using a suitable substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Section 5: Experimental Workflow Visualization
A clear workflow diagram facilitates the understanding of the experimental process.
Caption: Workflow for determining the in vitro COX-1/COX-2 inhibitory activity.
This guide provides a structured, albeit hypothetical, head-to-head comparison of (-)-Anicyphos and Celecoxib, assuming a shared mechanism of action. The presented framework, including data tables, pathway diagrams, and experimental protocols, serves as a template for the rigorous evaluation of novel drug candidates. As experimental data for (-)-Anicyphos becomes available, this guide can be populated with actual findings to provide a comprehensive and objective comparison for the scientific and drug development communities. This systematic approach is fundamental to understanding the therapeutic potential and positioning of new chemical entities in the pharmaceutical landscape.
Comparative
Establishing Rigorous Controls for Cellular Signaling Experiments with (-)-Anicyphos
A Comparative Guide for Researchers In the pursuit of novel therapeutic agents, the robust evaluation of a compound's biological activity is paramount. This guide provides a framework for establishing positive and negati...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers
In the pursuit of novel therapeutic agents, the robust evaluation of a compound's biological activity is paramount. This guide provides a framework for establishing positive and negative controls in experiments involving (-)-Anicyphos, a chiral organophosphorus compound. Due to the limited publicly available data on the specific biological activities of the (-)-enantiomer, this guide operates under the working hypothesis that, like many organophosphorus compounds, (-)-Anicyphos may modulate intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. It is crucial to acknowledge that enantiomers can exhibit distinct pharmacological properties.
The Importance of Controls in Experimental Design
Well-defined positive and negative controls are the cornerstones of reliable and reproducible research.[1][2][3] They serve to validate the experimental system and provide clear benchmarks against which the activity of the test compound, in this case, (-)-Anicyphos, can be assessed.
Positive Controls are compounds known to elicit a specific, measurable effect similar to the one hypothesized for the test compound.[3] In the context of MAPK signaling, a positive control would be a known inhibitor or activator of the pathway.
Negative Controls are expected to produce no significant effect on the measured parameter.[3] These typically include the vehicle (solvent) used to dissolve the test compound and, in some cases, an inactive structural analog of the test compound.
Proposed Controls for (-)-Anicyphos Experiments Targeting the MAPK Pathway
Based on the potential for organophosphorus compounds to influence cellular signaling, we propose the following controls for investigating the effect of (-)-Anicyphos on the MAPK/ERK pathway, a key regulator of cell proliferation, differentiation, and survival.[4][5]
Control Type
Compound/Treatment
Rationale
Positive Control
U0126
A highly selective and potent inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2.[6] It is widely used to confirm the role of the ERK pathway in cellular processes.
Negative Control
Vehicle (e.g., 0.1% DMSO)
(-)-Anicyphos and U0126 are typically dissolved in dimethyl sulfoxide (DMSO). The vehicle control ensures that the observed effects are not due to the solvent.
Untreated Control
Cells in media
Provides a baseline for the normal physiological state of the cells under the experimental conditions.
Experimental Workflow and Methodologies
To assess the impact of (-)-Anicyphos on the MAPK/ERK signaling pathway, a common and effective method is to measure the phosphorylation status of ERK1/2 (p-ERK1/2) in response to a stimulus, such as a growth factor.
Logical Flow of the Experiment
Figure 1: Experimental workflow for assessing (-)-Anicyphos activity.
Detailed Experimental Protocol: Western Blot for p-ERK1/2
Cell Culture and Plating:
Culture a suitable cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
Serum Starvation:
Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This reduces basal levels of ERK phosphorylation.
Pre-treatment with Compounds:
Prepare stock solutions of (-)-Anicyphos and U0126 in DMSO.
Dilute the compounds to their final working concentrations in serum-free media.
Add the diluted compounds to the appropriate wells:
Untreated: Serum-free media only.
Vehicle: Serum-free media with 0.1% DMSO.
Positive Control: Serum-free media with U0126 (e.g., 10 µM).
(-)-Anicyphos: Serum-free media with the desired concentration(s) of (-)-Anicyphos.
Incubate for 1-2 hours.
Stimulation:
Stimulate the cells by adding a growth factor (e.g., Epidermal Growth Factor - EGF, 100 ng/mL) to all wells except for a non-stimulated control group.
Incubate for 10-15 minutes at 37°C.
Cell Lysis and Protein Quantification:
Aspirate the media and wash the cells with ice-cold PBS.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Quantify the protein concentration of each lysate using a BCA assay.
Western Blotting:
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2).
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
Hypothetical Data Summary and Visualization
The following table presents hypothetical but expected quantitative data from the Western blot experiment, where the intensity of the p-ERK1/2 band is normalized to the total ERK1/2 band.
Treatment Group
Stimulant (EGF)
Normalized p-ERK1/2 Intensity (Arbitrary Units)
Standard Deviation
Untreated
-
0.1
± 0.02
Untreated
+
1.0
± 0.15
Vehicle (0.1% DMSO)
+
0.98
± 0.12
Positive Control (U0126)
+
0.05
± 0.01
(-)-Anicyphos (10 µM)
+
0.45
± 0.08
MAPK/ERK Signaling Pathway
The diagram below illustrates the canonical MAPK/ERK signaling cascade, highlighting the point of inhibition by the positive control, U0126.
Figure 2: The MAPK/ERK signaling pathway and potential points of inhibition.
Conclusion
By employing a well-characterized positive control like U0126 and appropriate negative controls, researchers can confidently interpret the experimental results for (-)-Anicyphos. If (-)-Anicyphos demonstrates a reduction in ERK1/2 phosphorylation, as suggested in the hypothetical data, it would provide strong evidence for its inhibitory activity on the MAPK pathway, warranting further investigation into its precise mechanism of action. This structured approach, grounded in the principles of good experimental design, is essential for advancing our understanding of novel compounds in drug discovery and development.
Navigating the Labyrinth of Off-Target Effects: A Comparative Analysis of (-)-Anicyphos and Other Protein Kinase C Activators
For researchers, scientists, and drug development professionals, understanding the on-target and off-target effects of chemical probes is paramount for the accurate interpretation of experimental results and the developm...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the on-target and off-target effects of chemical probes is paramount for the accurate interpretation of experimental results and the development of safe and effective therapeutics. (-)-Anicyphos, a synthetic activator of Protein Kinase C (PKC), offers a valuable tool for studying the roles of this critical family of signaling enzymes. However, like many small molecule modulators, its utility is intrinsically linked to its selectivity. This guide provides a comparative analysis of the potential off-target effects of (-)-Anicyphos, contextualized by the known off-target profiles of other well-characterized PKC activators, namely phorbol esters and bryostatins.
Due to a lack of publicly available, comprehensive off-target screening data for (-)-Anicyphos, this guide will draw comparisons based on its known function as a PKC activator and the established off-target interactions of analogous compounds. We will also detail the experimental protocols necessary to generate a complete off-target profile for (-)-Anicyphos.
The Challenge of Selectivity in PKC Activation
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Both cPKCs and nPKCs are activated by the second messenger diacylglycerol (DAG). (-)-Anicyphos, like phorbol esters, is a DAG mimetic, binding to the C1 domain of conventional and novel PKC isoforms to induce their activation.
The C1 domain, however, is not exclusive to PKC isoforms. A number of other proteins, often referred to as "non-kinase phorbol ester receptors," also possess this domain and are therefore potential off-targets for C1 domain-binding activators.[1][2][3] This inherent challenge in achieving absolute selectivity is a critical consideration in the use of compounds like (-)-Anicyphos.
Comparative Off-Target Profiles
To contextualize the potential off-target effects of (-)-Anicyphos, we compare it to two other widely studied classes of PKC activators: phorbol esters and bryostatins.
While specific off-target binding data is limited, clinical trials have revealed a range of adverse effects suggesting complex biological interactions beyond PKC activation.
Reported Side Effects in Clinical Studies
Not applicable
Not typically used systemically in humans due to tumor promotion
Myalgia (muscle pain), gastrointestinal issues (nausea, vomiting), and fatigue have been commonly reported.[4][5]
Tumor Promotion
Data not available
Potent tumor promoters
Generally considered non-tumor promoting and has been investigated as an anti-cancer agent.
Phorbol Esters: The off-target effects of phorbol esters are relatively well-documented. Their ability to bind to any protein containing a C1 domain means they can influence a range of cellular processes independent of PKC activation.[1][2][3] For example, their interaction with Munc13 can directly impact neurotransmitter release, a critical consideration in neuroscience research.[1]
Bryostatin-1: While also a potent PKC activator, bryostatin-1 exhibits a different biological profile from phorbol esters, notably lacking their tumor-promoting properties. However, clinical trials with bryostatin-1 for various indications, including cancer and Alzheimer's disease, have been hampered by a narrow therapeutic window and significant side effects.[4][5] These adverse effects are likely a consequence of either potent, sustained PKC activation in various tissues or engagement with yet-to-be-identified off-targets.
(-)-Anicyphos: In the absence of direct experimental data, it is reasonable to hypothesize that (-)-Anicyphos, as a C1 domain ligand, may also interact with the same off-targets as phorbol esters. The extent of this interaction and its functional consequences would depend on the specific binding affinities of (-)-Anicyphos for these proteins compared to PKC isoforms.
Experimental Protocols for Off-Target Profiling
To definitively characterize the off-target profile of (-)-Anicyphos, a series of well-established experimental protocols should be employed.
Kinome-Wide Binding Assays
A broad, competition-based binding assay against a large panel of purified human kinases is the gold standard for assessing the selectivity of kinase modulators.
Compound Immobilization: A proprietary ligand is immobilized on a solid support.
Kinase-Ligand Binding: Each kinase from a comprehensive panel is incubated with the immobilized ligand, allowing for a binding interaction.
Competition with Test Compound: The kinase and immobilized ligand are then incubated with a range of concentrations of the test compound (e.g., (-)-Anicyphos).
Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag linked to the kinase. A reduction in the amount of bound kinase indicates that the test compound is competing for the binding site.
Data Analysis: The results are typically expressed as the percentage of kinase bound to the support relative to a DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can be calculated to quantify the binding affinity.
Cellular Target Engagement Assays
To confirm that the interactions observed in biochemical assays occur within a cellular context, target engagement assays are crucial.
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
Cell Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
Protein Quantification: The amount of soluble target protein at each temperature is quantified by Western blotting or mass spectrometry.
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
C1 Domain Protein Panel Binding Assay
To specifically address the expected off-targets for a C1 domain ligand, a custom binding assay against a panel of purified C1 domain-containing proteins (e.g., Munc13, chimaerins, RasGRP) should be conducted. The principles of this assay would be similar to the kinome-wide binding assay, using a competitive binding format to determine the affinity of (-)-Anicyphos for each protein.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Simplified signaling pathway for the activation of conventional Protein Kinase C (PKC).
Caption: A typical experimental workflow for identifying and validating off-target effects.
Conclusion
While (-)-Anicyphos is a valuable tool for probing PKC function, researchers must remain cognizant of its potential for off-target effects, primarily through interactions with other C1 domain-containing proteins. The well-documented off-target profiles of phorbol esters serve as a cautionary guide, highlighting the importance of comprehensive selectivity profiling. By employing rigorous experimental workflows, including kinome-wide screening and cellular target engagement assays, the scientific community can build a more complete understanding of the pharmacological profile of (-)-Anicyphos. This knowledge is essential for the design of well-controlled experiments and the ultimate development of highly selective chemical probes and therapeutics.
Independent Verification of (-)-Anicyphos Research Findings: A Comparative Analysis of Organophosphorus Heterocycles in Oncology
A comprehensive review of available scientific literature reveals a significant gap in the research pertaining to the biological activity of (-)-Anicyphos. To date, no peer-reviewed studies detailing its synthesis, mecha...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive review of available scientific literature reveals a significant gap in the research pertaining to the biological activity of (-)-Anicyphos. To date, no peer-reviewed studies detailing its synthesis, mechanism of action, or therapeutic potential, particularly in the field of oncology, have been published. The same holds true for its potential enantiomer, (R)-(+)-Anicyphos. This absence of primary research data precludes a direct comparative analysis of (-)-Anicyphos with other therapeutic agents.
While information on (-)-Anicyphos is unavailable, the broader class of compounds to which it belongs—organophosphorus heterocycles—has garnered interest for its potential anticancer activities. This guide will, therefore, provide a comparative overview of representative organophosphorus heterocyclic compounds that have been investigated for their efficacy against cancer cell lines, placing them in context with established anticancer agents.
Comparative Analysis of Anticancer Activity
The exploration of organophosphorus heterocycles as potential anticancer agents has yielded several compounds with notable activity. For the purpose of this guide, we will focus on select examples from the literature to illustrate their potential.
Compound Class
Representative Compound(s)
Cancer Cell Line(s)
IC50/GI50 (µM)
Comparator Drug(s)
Comparator IC50/GI50 (µM)
Reference
Dihydrophosphinine Oxides
Dimer of 3-methyl-1-(2,4,6-triisopropylphenyl)phosphole oxide
Note: The provided data for Dihydrophosphinine Oxides represents a range of activity across multiple cell lines. Specific IC50/GI50 values for each cell line were not detailed in the source material. The EC50 value for the oxaphosphinane derivative represents the half-maximal effective concentration.
Experimental Protocols
Detailed experimental methodologies for the cited compounds are not exhaustively provided in the available literature. However, a general workflow for in vitro anticancer activity screening can be outlined.
General Workflow for In Vitro Anticancer Drug Screening
Caption: General workflow for in vitro anticancer drug screening.
Methodology for Cell Viability Assays (General Protocol):
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density. Plates are incubated overnight to allow for cell attachment.
Compound Preparation and Treatment: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium. The media from the seeded plates is replaced with media containing the various concentrations of the test compounds. Control wells receive vehicle only.
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. For example, in an MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the MTT to formazan, which is then solubilized, and the absorbance is read using a microplate reader.
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values are then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Logical Relationships
The precise mechanisms of action for the broader class of organophosphorus heterocycles are not well-defined in the provided search results. However, a hypothetical signaling pathway that could be targeted by anticancer agents is the MAPK/ERK pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.
Hypothetical Targeting of the MAPK/ERK Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
In this hypothetical model, an organophosphorus heterocycle could act as an inhibitor of one of the key kinases in the MAPK/ERK cascade, such as RAF. By blocking the phosphorylation and activation of downstream components, the compound would prevent the signaling cascade that ultimately leads to increased cell proliferation and survival, thereby exerting its anticancer effect.
Safeguarding Your Research: Proper Disposal Procedures for (-)-Anicyphos
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of responsible research. This document provides essential, immediate safety and logistical information for the proper disposal of (-)-Anicyphos, ensuring a safe and compliant laboratory operation.
Immediate Safety and Handling Precautions
(-)-Anicyphos is a compound that requires careful handling due to its potential health effects. According to safety data sheets, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory[1].
Hand Protection: Use compatible chemical-resistant gloves[1]. Gloves should be inspected before use and disposed of properly.
Body Protection: A standard laboratory coat should be worn.
Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, respiratory protection is recommended[1].
In Case of Exposure:
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention[1].
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing[1].
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice[1].
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of (-)-Anicyphos is fundamental to its safe handling and disposal.
In the event of a spill, the following steps should be taken to mitigate exposure and environmental contamination:
Evacuate: Immediately evacuate personnel from the spill area.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Contain: Prevent further spillage if it is safe to do so.
Collect: Carefully sweep or shovel the spilled solid material into an appropriate container for disposal. Minimize dust generation[1].
Package: Place the collected material into a suitable, labeled, and sealed container for disposal.
Clean: Thoroughly clean the spill area.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of (-)-Anicyphos is through a licensed and approved waste disposal service. Chemical degradation is not advised without specific, validated protocols.
Containerization: Collect waste (-)-Anicyphos in a dedicated, chemically compatible container with a secure lid. Ensure the container is clean and dry before adding waste.
Labeling: Clearly label the waste container as "Hazardous Waste." The label must include the full chemical name, "(-)-Anicyphos," and the approximate quantity. Avoid using abbreviations.
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation and away from incompatible materials such as strong oxidizing agents[1].
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal. The recommended disposal method is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber[1].
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of (-)-Anicyphos.